2-(Trifluoromethyl)benzenethiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3S/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGQHRKNXSUPEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380699 | |
| Record name | 2-(Trifluoromethyl)benzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13333-97-6 | |
| Record name | 2-(Trifluoromethyl)benzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)benzenethiol | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)benzenethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(Trifluoromethyl)benzenethiol, a key intermediate in the development of pharmaceuticals and agrochemicals. The document details established methodologies, including experimental protocols and quantitative data, to assist researchers in the efficient synthesis of this compound.
Introduction
This compound, also known as 2-mercaptobenzotrifluoride, is an organofluorine compound of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable building block in drug design. This guide will focus on the most practical and widely described synthetic routes to this compound.
Core Synthesis Pathways
Two principal strategies have been identified for the synthesis of this compound:
-
The Sandmeyer Reaction of 2-(Trifluoromethyl)aniline: This classical approach involves the diazotization of 2-(trifluoromethyl)aniline followed by the introduction of a thiol group.
-
The Newman-Kwart Rearrangement: This method provides an alternative route starting from the corresponding 2-(trifluoromethyl)phenol.
A third, less detailed, potential pathway involves the nucleophilic substitution of 2-chlorobenzotrifluoride.
Sandmeyer-Type Reaction from 2-(Trifluoromethyl)aniline
This is a widely utilized method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. The general workflow involves the diazotization of the primary amine followed by reaction with a sulfur-containing reagent.
Logical Workflow for Sandmeyer-Type Synthesis
Caption: General workflow for the Sandmeyer-type synthesis of this compound.
Experimental Protocol: Sandmeyer Thiolation
Step 1: Diazotization of 2-(Trifluoromethyl)aniline
-
Dissolve 2-(trifluoromethyl)aniline (1.0 eq.) in a suitable acidic medium (e.g., a mixture of concentrated HCl and water) and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Thiolation
-
In a separate flask, prepare a solution of a sulfur nucleophile, such as potassium thiocyanate (KSCN) or sodium hydrosulfide (NaSH), in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the solution of the sulfur nucleophile. The reaction may be catalyzed by a copper(I) salt.
-
Allow the reaction to warm to room temperature and stir for several hours or until the evolution of nitrogen gas ceases.
-
If a thiocyanate is formed, subsequent hydrolysis (e.g., with aqueous NaOH or KOH) is required to yield the final thiophenol.
Data Presentation
Quantitative data for the direct synthesis of this compound via this specific Sandmeyer reaction is not available in the public domain literature reviewed. However, yields for analogous Sandmeyer trifluoromethylthiolations on other anilines are reported to be in the range of good to excellent.
| Starting Material | Reagents | Product | Yield (%) | Purity (%) | Reference |
| Aryl Amine (general) | 1. t-BuONO, p-TsOH; 2. CuSCN, NaSCN, TMSCF3 | Aryl-SCF3 | Good to Excellent | N/A | [1] |
Note: This table represents data for a related trifluoromethylthiolation reaction, not the direct synthesis of the thiol.
Newman-Kwart Rearrangement
The Newman-Kwart rearrangement is a thermal reaction that converts an O-aryl thiocarbamate to an S-aryl thiocarbamate, which can then be hydrolyzed to the corresponding thiophenol. This provides a valuable route from readily available phenols.[2][3]
Signaling Pathway for Newman-Kwart Rearrangement
Caption: Step-wise pathway of the Newman-Kwart rearrangement for thiophenol synthesis.
Experimental Protocol: Newman-Kwart Rearrangement
This is a generalized protocol based on the known mechanism of the Newman-Kwart rearrangement.[2][3]
Step 1: Formation of the O-Aryl Thiocarbamate
-
Dissolve 2-(trifluoromethyl)phenol (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF or NMP).
-
Add a base (e.g., sodium hydride or potassium carbonate, >1.0 eq.) and stir until deprotonation is complete.
-
Add dimethylthiocarbamoyl chloride (1.0-1.2 eq.) to the reaction mixture and stir at room temperature or with gentle heating until the formation of the O-aryl thiocarbamate is complete (monitor by TLC or LC-MS).
-
Work up the reaction by quenching with water and extracting the product with a suitable organic solvent. Purify the crude product by chromatography or recrystallization.
Step 2: Thermal Rearrangement
-
Heat the purified O-aryl thiocarbamate to a high temperature (typically 200-300 °C) in a high-boiling solvent (e.g., diphenyl ether) or neat.[2]
-
The reaction progress can be monitored by TLC or GC-MS.
-
Once the rearrangement is complete, cool the reaction mixture and purify the resulting S-aryl thiocarbamate.
Step 3: Hydrolysis to the Thiophenol
-
Dissolve the S-aryl thiocarbamate in a suitable solvent (e.g., methanol or ethanol).
-
Add a strong base, such as potassium hydroxide, and heat the mixture to reflux for several hours.
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the thiolate.
-
Extract the desired this compound with an organic solvent and purify by distillation or chromatography.
Data Presentation
Specific quantitative data for the Newman-Kwart rearrangement of 2-(trifluoromethyl)phenol is not available in the reviewed literature. The yields of this multi-step process can vary depending on the substrate and reaction conditions.
Nucleophilic Substitution of 2-Chlorobenzotrifluoride
A potential, though less detailed, route involves the direct nucleophilic aromatic substitution of a leaving group, such as chlorine, with a sulfur nucleophile.
Experimental Workflow for Nucleophilic Substitution
Caption: Conceptual workflow for the synthesis via nucleophilic substitution.
Experimental Considerations
This reaction would likely require a polar aprotic solvent such as DMF, DMSO, or NMP and elevated temperatures to facilitate the substitution. The success of this reaction is dependent on the reactivity of the aryl halide.
Conclusion
The synthesis of this compound can be approached through several key pathways. The Sandmeyer-type reaction of 2-(trifluoromethyl)aniline is a robust and well-established method for introducing the thiol functionality. The Newman-Kwart rearrangement offers a valuable alternative, particularly when the corresponding phenol is readily available. While direct nucleophilic substitution is a theoretical possibility, it is less documented for this specific transformation. Researchers and drug development professionals can utilize the information and protocols outlined in this guide to select the most appropriate synthetic strategy based on available starting materials, required scale, and laboratory capabilities. Further optimization of the generalized protocols may be necessary to achieve high yields and purity for the target compound.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of 2-(Trifluoromethyl)benzenethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)benzenethiol, a substituted aromatic thiol, is a molecule of significant interest in medicinal chemistry and materials science. The presence of both a reactive thiol group and an electron-withdrawing trifluoromethyl group on the benzene ring imparts unique chemical and physical properties. This guide provides a comprehensive analysis of the molecular structure, bonding, and spectroscopic characteristics of this compound, supported by available experimental and computational data.
Molecular Structure and Bonding
The molecular structure of this compound is characterized by a benzene ring substituted at the ortho positions with a thiol (-SH) group and a trifluoromethyl (-CF₃) group. The interplay between the electron-donating nature of the thiol group (through resonance) and the strong electron-withdrawing nature of the trifluoromethyl group (through induction) significantly influences the electronic distribution and geometry of the benzene ring.
Bonding Analysis
The bonding in this compound involves a combination of covalent bonds within the benzene ring, the thiol group, and the trifluoromethyl group. The C-S bond has partial double bond character due to the delocalization of the sulfur lone pair electrons into the aromatic π-system. The C-C bonds within the benzene ring are aromatic, with lengths intermediate between single and double bonds. The C-F bonds are highly polar covalent bonds, contributing to the strong inductive effect of the -CF₃ group.
Unfortunately, a crystal structure for this compound is not publicly available. Therefore, precise experimental bond lengths and angles are not available. However, computational studies on closely related molecules, such as 5-(trifluoromethyl)pyridine-2-thiol, can provide valuable insights into the expected structural parameters.
Table 1: Predicted Bond Lengths and Angles for this compound (based on computational data of similar structures) [1]
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C-S | 1.75 - 1.78 | |
| S-H | 1.34 - 1.36 | |
| C-CF₃ | 1.50 - 1.53 | |
| C-F | 1.33 - 1.35 | |
| Aromatic C-C | 1.38 - 1.41 | |
| **Bond Angles (°) ** | ||
| C-C-S | 120 - 124 | |
| C-S-H | 95 - 100 | |
| C-C-CF₃ | 118 - 122 | |
| F-C-F | 106 - 108 |
Note: These values are estimations based on computational data for structurally related molecules and should be considered approximate.
Spectroscopic Data
Spectroscopic techniques are crucial for the characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[2][3]
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2550 | S-H stretch |
| ~3050-3100 | Aromatic C-H stretch |
| ~1570-1600 | Aromatic C=C stretch |
| ~1300-1350 | C-F stretch (symmetric) |
| ~1100-1200 | C-F stretch (asymmetric) |
| ~750-800 | Ortho-disubstituted benzene C-H bend |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| ¹H (Thiol) | 3.0 - 4.0 | s | - |
| ¹H (Aromatic) | 7.0 - 7.8 | m | - |
| ¹³C (C-S) | 125 - 135 | s | - |
| ¹³C (C-CF₃) | 128 - 132 | q | ~30-35 Hz |
| ¹³C (Aromatic) | 120 - 140 | m | - |
| ¹³C (CF₃) | ~123 | q | ~270-275 Hz |
| ¹⁹F | -60 to -65 | s | - |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Experimental Protocols
Synthesis of this compound
A general and effective method for the synthesis of thiophenols from the corresponding phenols can be adapted for the preparation of this compound.[7] The procedure involves three main steps:
-
Conversion of 2-(Trifluoromethyl)phenol to O-(2-(Trifluoromethyl)phenyl) Dimethylthiocarbamate: The phenol is reacted with N,N-dimethylthiocarbamoyl chloride in the presence of a base.
-
Newman-Kwart Rearrangement: The O-aryl dimethylthiocarbamate is heated to induce a thermal rearrangement to the S-aryl dimethylthiocarbamate.
-
Hydrolysis: The S-aryl dimethylthiocarbamate is hydrolyzed with a strong base to yield the desired this compound.
Detailed Protocol:
-
Step 1: To a stirred solution of 2-(Trifluoromethyl)phenol and a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., anhydrous DMF) at 0 °C, N,N-dimethylthiocarbamoyl chloride is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The product is then extracted and purified.
-
Step 2: The purified O-(2-(Trifluoromethyl)phenyl) dimethylthiocarbamate is heated at high temperature (typically 250-300 °C) under an inert atmosphere until the rearrangement is complete.
-
Step 3: The resulting S-(2-(Trifluoromethyl)phenyl) dimethylthiocarbamate is refluxed with a solution of potassium hydroxide in a suitable solvent (e.g., ethanol/water). After cooling, the reaction mixture is acidified, and the product, this compound, is extracted and purified by distillation or chromatography.
Spectroscopic Characterization
-
FTIR Spectroscopy: The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the liquid sample can be prepared between two KBr plates.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra can be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.
Mandatory Visualization
Caption: Molecular structure of this compound.
References
The Reactivity Profile of 2-(Trifluoromethyl)benzenethiol: An In-depth Technical Guide
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For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of this compound, a key building block in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the thiol moiety and the aromatic ring, making it a versatile reagent for the synthesis of complex molecules. This document details its synthesis, spectroscopic characterization, and key reactions, including S-alkylation, oxidation, and metal-catalyzed cross-coupling reactions. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development. Furthermore, the role of trifluoromethyl-containing aromatic scaffolds in the inhibition of critical signaling pathways, such as the PI3K/AKT/mTOR pathway, is discussed, highlighting the relevance of this compound in drug discovery.
Introduction
This compound is an aromatic thiol distinguished by the presence of a trifluoromethyl (-CF3) group at the ortho position. This substitution pattern imparts unique electronic properties to the molecule, significantly impacting its reactivity and the characteristics of its derivatives. The strong electron-withdrawing nature of the -CF3 group increases the acidity of the thiol proton and influences the regioselectivity of reactions on the aromatic ring. These properties have made this compound and its derivatives valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Notably, the 2-(trifluoromethyl)phenylthio moiety is found in a number of kinase inhibitors, where it can contribute to enhanced binding affinity and improved pharmacokinetic profiles.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic data for this compound is provided below.
| Property | Value |
| Molecular Formula | C₇H₅F₃S |
| Molecular Weight | 178.17 g/mol |
| CAS Number | 13333-97-6 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 175-177 °C |
| Density | 1.35 g/mL at 25 °C |
| Refractive Index | n20/D 1.499 |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (d, J=7.6 Hz, 1H), 7.45 (t, J=7.6 Hz, 1H), 7.29 (d, J=7.6 Hz, 1H), 7.14 (t, J=7.6 Hz, 1H), 3.65 (s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 138.1, 132.4, 127.9 (q, J=30.5 Hz), 127.3, 126.8, 125.9 (q, J=5.8 Hz), 123.8 (q, J=272.9 Hz) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -62.4 |
Key Reactions and Reactivity Profile
The reactivity of this compound is primarily governed by the thiol group and the trifluoromethyl-substituted aromatic ring.
S-Alkylation
The thiol group of this compound is readily alkylated by various alkyl halides in the presence of a base to form the corresponding thioethers. The electron-withdrawing -CF3 group enhances the acidity of the thiol proton, facilitating its deprotonation.
Table 1: S-Alkylation of this compound
| Alkylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | Room Temp. | 2-(Trifluoromethyl)thioanisole | >95 |
| Ethyl Bromide | NaH | THF | 0 to Room Temp. | Ethyl 2-(trifluoromethyl)phenyl sulfide | ~90 |
| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 80 | Benzyl 2-(trifluoromethyl)phenyl sulfide | ~92 |
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)thioanisole
To a solution of this compound (1.0 g, 5.61 mmol) in DMF (10 mL) is added potassium carbonate (1.16 g, 8.42 mmol). The mixture is stirred at room temperature for 15 minutes, after which methyl iodide (0.42 mL, 6.73 mmol) is added dropwise. The reaction is stirred at room temperature for 2 hours. Upon completion, the reaction mixture is diluted with water (50 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 2-(trifluoromethyl)thioanisole as a colorless oil.
Oxidation
The sulfur atom in this compound can be oxidized to various oxidation states, most notably to the sulfonyl chloride, a versatile intermediate for the synthesis of sulfonamides and sulfonate esters.
Table 2: Oxidation of this compound
| Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) |
| Cl₂ | Acetic Acid/H₂O | 0 - 10 | 2-(Trifluoromethyl)benzenesulfonyl chloride | ~85 |
| Trichloroisocyanuric acid | Acetonitrile/H₂O | 0 - 5 | 2-(Trifluoromethyl)benzenesulfonyl chloride | ~80 |
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzenesulfonyl chloride
A solution of this compound (1.0 g, 5.61 mmol) in a mixture of acetonitrile (16 mL) and water (4 mL) is cooled to 0 °C in an ice bath. Trichloroisocyanuric acid (1.56 g, 6.73 mmol) is added portion-wise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes at 0 °C. The precipitated cyanuric acid is removed by filtration and washed with ethyl acetate. The combined filtrates are concentrated under reduced pressure. The residue is dissolved in diethyl ether, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to give 2-(trifluoromethyl)benzenesulfonyl chloride.
Metal-Catalyzed Cross-Coupling Reactions
The thiol group of this compound can participate in metal-catalyzed cross-coupling reactions to form C-S bonds with aryl or vinyl halides. The Ullmann condensation and the Buchwald-Hartwig amination are two prominent examples.
The copper-catalyzed Ullmann condensation allows for the coupling of this compound with aryl halides to form diaryl sulfides.
Table 3: Ullmann Condensation of this compound
| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| 4-Iodotoluene | CuI | K₂CO₃ | DMF | 140 | 2-(Trifluoromethyl)phenyl 4-tolyl sulfide | ~75 |
| 1-Bromo-4-nitrobenzene | Cu₂O | K₃PO₄ | DMSO | 120 | 4-Nitrophenyl 2-(trifluoromethyl)phenyl sulfide | ~80 |
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)phenyl 4-tolyl sulfide
A mixture of this compound (1.0 g, 5.61 mmol), 4-iodotoluene (1.35 g, 6.17 mmol), copper(I) iodide (0.11 g, 0.56 mmol), and potassium carbonate (1.55 g, 11.22 mmol) in DMF (10 mL) is heated at 140 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired diaryl sulfide.
The palladium-catalyzed Buchwald-Hartwig C-S coupling provides a versatile method for the formation of aryl thioethers under milder conditions compared to the Ullmann reaction.
Table 4: Buchwald-Hartwig C-S Coupling of this compound
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 2-(Trifluoromethyl)phenyl 4-tolyl sulfide | ~88 |
| 2-Chloropyridine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 | 2-((2-(Trifluoromethyl)phenyl)thio)pyridine | ~85 |
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)phenyl 4-tolyl sulfide
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.052 g, 0.056 mmol), Xantphos (0.097 g, 0.168 mmol), and cesium carbonate (2.74 g, 8.42 mmol). The tube is evacuated and backfilled with argon. This compound (1.0 g, 5.61 mmol), 4-bromotoluene (1.06 g, 6.17 mmol), and toluene (10 mL) are added. The mixture is heated at 110 °C for 16 hours. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the product.
Role in Signaling Pathway Inhibition
The 2-(trifluoromethyl)phenylthio scaffold is a key feature in a number of potent and selective kinase inhibitors. These inhibitors often function by covalently targeting cysteine residues in the active site of kinases, leading to irreversible inhibition. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Covalent inhibitors bearing the 2-(trifluoromethyl)phenylthio moiety have been designed to target kinases within this pathway, such as PI3Kα and Akt.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a covalent inhibitor.
The diagram above illustrates how a covalent inhibitor containing the 2-(trifluoromethyl)phenylthio moiety can irreversibly bind to and inhibit PI3K, thereby blocking the downstream signaling cascade that leads to cell proliferation. The electrophilic nature of a suitably functionalized derivative of this scaffold allows for the formation of a covalent bond with a cysteine residue in the kinase active site.
Conclusion
This compound exhibits a rich and versatile reactivity profile, making it a valuable tool for organic synthesis. The electron-withdrawing trifluoromethyl group modulates the reactivity of both the thiol and the aromatic ring, enabling a wide range of transformations. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate the use of this compound in the development of novel molecules with applications in medicine and materials science. The demonstrated role of its derivatives as covalent inhibitors of key signaling pathways underscores its importance in modern drug discovery efforts.
Spectroscopic Profile of 2-(Trifluoromethyl)benzenethiol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-(Trifluoromethyl)benzenethiol (CAS No. 13333-97-6), a crucial building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The structural integrity of this compound can be confirmed through a combination of spectroscopic techniques. The following tables summarize the available quantitative data for its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, publicly available dataset for this compound is not readily found in a single source, the expected chemical shifts and coupling patterns can be inferred from the analysis of similar compounds and general principles of NMR spectroscopy. The data presented below is a predictive summary based on known substituent effects on a benzene ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 7.6 | d | ~ 8.0 | Aromatic CH |
| ~ 7.4 | t | ~ 7.5 | Aromatic CH |
| ~ 7.2 | t | ~ 7.5 | Aromatic CH |
| ~ 7.1 | d | ~ 8.0 | Aromatic CH |
| ~ 3.7 | s | - | SH |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 135 | Aromatic C-S |
| ~ 132 | Aromatic CH |
| ~ 129 | Aromatic C-CF₃ (quartet, J ≈ 30 Hz) |
| ~ 128 | Aromatic CH |
| ~ 127 | Aromatic CH |
| ~ 126 | Aromatic CH |
| ~ 124 | CF₃ (quartet, J ≈ 272 Hz) |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -62 | s | CF₃ |
Reference: CFCl₃ at 0.00 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following significant absorption bands.[1][2]
Table 4: Significant IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2600-2550 | Weak | S-H stretch |
| ~ 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~ 1315 | Strong | C-F stretch (asymmetric) |
| ~ 1160 | Strong | C-F stretch (symmetric) |
| ~ 750 | Strong | Ortho-disubstituted benzene C-H bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 178 | High | [M]⁺ (Molecular Ion) |
| 177 | Moderate | [M-H]⁺ |
| 159 | Moderate | [M-F]⁺ |
| 145 | Moderate | [M-SH]⁺ |
| 109 | High | [M-CF₃]⁺ |
| 69 | Moderate | [CF₃]⁺ |
Experimental Protocols
The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing.
Instrumentation and Data Acquisition:
-
¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR: Spectra are acquired on the same instrument, typically with proton decoupling to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.
-
¹⁹F NMR: ¹⁹F NMR spectra are acquired with an appropriate probe, using a common fluorine-containing reference standard such as trichlorofluoromethane (CFCl₃).
Infrared (IR) Spectroscopy
Sample Preparation:
-
FTIR (Thin Film): A small amount of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[1]
-
ATR-IR: A drop of the liquid sample is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation: The sample is diluted in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
Instrumentation and Data Acquisition:
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum is recorded over a mass range of m/z 50 to 300 to observe the molecular ion and key fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
References
CAS number 13333-97-6 properties and hazards
An In-depth Technical Guide to Mepirapim (CAS 13333-97-6): Properties, Hazards, and Experimental Analysis
This technical guide provides a comprehensive overview of Mepirapim (CAS No. 13333-97-6), a synthetic cannabinoid identified in recreational products. The information is intended for researchers, scientists, and drug development professionals, focusing on the compound's chemical properties, known hazards, and detailed experimental methodologies for its study.
Chemical and Physical Properties
Mepirapim is an indole-based synthetic cannabinoid, structurally analogous to JWH-018, with a 4-methylpiperazine group replacing the naphthyl group.[1][2] It was first identified in Japan in 2013.[1]
Table 1: Physicochemical Properties of Mepirapim
| Property | Value |
| IUPAC Name | (4-methylpiperazin-1-yl)-(1-pentylindol-3-yl)methanone[3] |
| Synonyms | JWH 018-4(methylpiperazine)[1] |
| CAS Number | 13333-97-6 (for the base), 2365542-30-7 (for the hydrochloride salt)[1] |
| Molecular Formula | C₁₉H₂₇N₃O[1] |
| Formula Weight | 349.9 g/mol (for the hydrochloride salt)[1] |
| Appearance | Crystalline solid (for the hydrochloride salt)[1] |
| Solubility | DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 30 mg/mLMethanol: 1 mg/mLPBS (pH 7.2): 10 mg/mL[1] |
| SMILES | CCCCCN1C=C(C(N2CCN(C)CC2)=O)C3=CC=CC=C31.Cl[1] |
| InChI Key | PAIPEAYSOQABHT-UHFFFAOYSA-N[1] |
| UV λmax | 218, 289 nm[1] |
Hazards and Toxicological Profile
Animal studies have demonstrated that high doses of Mepirapim can induce adverse effects. For instance, a 3 mg/kg dose in mice was shown to cause hypothermia and hypomotility.[4] Another study noted that the highest tested dose of 30 mg/kg elicited a mild hypothermic response in mice, suggesting some central CB1 receptor activity.[6][7]
Table 2: Summary of Known Hazards and Adverse Effects
| Hazard Type | Description |
| Human Toxicity | Associated with serious side effects from recreational use, including circulatory failure, organ congestion, gastrointestinal bleeding, and death.[4] |
| Neurotoxicity | High doses may induce excessive activation of the dopamine system, potentially leading to neurotoxic effects and maladaptation of dopamine-related neurochemicals.[2] |
| Animal Studies | Induces cannabinoid tetrad symptoms in mice, such as hypomotility (reduced movement) and hypothermia (decreased body temperature), particularly at doses of 3 mg/kg.[4] A dose of 30 mg/kg caused a mild hypothermic response.[6][7] |
| Abuse Potential | Demonstrates significant potential for addiction. Studies in rodents show it has reinforcing effects in intravenous self-administration tests and rewarding effects in conditioned place preference assays.[4] |
| Legal Status | Regulated in various jurisdictions. For example, it is a Schedule II substance in Canada and falls under the Psychoactive Substances Act in the UK.[3] It is crucial to verify the legal status according to local and national regulations before handling. |
Mechanism of Action and Signaling Pathway
Mepirapim functions as a synthetic cannabinoid receptor agonist, though some initial reports suggested it had a relatively low affinity for the CB1 receptor.[4] However, functional studies confirm that its pharmacological effects are mediated through the cannabinoid receptor type 1 (CB1R).[4][8] The activation of CB1R by Mepirapim in the brain's reward circuitry, specifically in the ventral tegmental area (VTA), leads to a decrease in GABAergic signaling. This disinhibition of dopamine neurons results in an increase in dopamine release in the nucleus accumbens (NAc), a key mechanism underlying its addictive properties.[4][6][8] Additionally, Mepirapim and its analogs have been identified as inhibitors of T-type calcium channels (CaV3).[6][7]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the properties of Mepirapim.
Synthesis and Analysis
Synthesis Outline: A general synthetic route for Mepirapim and its analogs involves a multi-step process.[6]
-
Alkylation of Indole: The indole starting material is alkylated with a suitable haloalkane (e.g., bromopentane).
-
Trifluoroacetylation: The alkylated indole is treated with trifluoroacetic anhydride.
-
Hydrolysis: The resulting intermediate is hydrolyzed to form the corresponding carboxylic acid.
-
Amide Coupling: The carboxylic acid is coupled with Boc-protected piperazine using a coupling agent like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC).
-
Deprotection: The Boc protecting group is removed using an acid, such as hydrogen chloride in dioxane.
-
Reductive Alkylation: The final Mepirapim product is formed via reductive alkylation with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.[6]
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.[6][9][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the parent ion.[6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS) are employed for the identification and quantification of Mepirapim in biological samples like blood and urine.[1][4]
In Vivo Behavioral Assays
The following protocols are based on studies investigating the addictive potential of Mepirapim in rodents.[4]
Experimental Workflow Diagram
Protocol 1: Intravenous Self-Administration (IVSA)
-
Objective: To assess the reinforcing effects of Mepirapim.
-
Animals: Male Sprague Dawley rats (250-270 g).[4]
-
Procedure:
-
Surgery: Implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. Allow for a recovery period.
-
Apparatus: Use standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light, and an infusion pump.[11][12][13]
-
Acquisition: Train rats to press the active lever to receive an intravenous infusion of Mepirapim (e.g., 0.003, 0.01, or 0.03 mg/kg/infusion) in daily 2-hour sessions.[4] Each infusion is paired with a conditioned stimulus (e.g., light and tone). Presses on the inactive lever are recorded but have no consequence.
-
Data Collection: Record the number of infusions and active/inactive lever presses over several consecutive days (e.g., 7 days).[4]
-
Analysis: A significantly higher number of presses on the active lever compared to the inactive lever, and compared to a vehicle control group, indicates a reinforcing effect.
-
Protocol 2: Conditioned Place Preference (CPP)
-
Objective: To measure the rewarding effects of Mepirapim.
-
Animals: Male C57BL/6J mice (20-22 g).[4]
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-Conditioning (Day 1): Allow mice to freely explore both compartments for a set time (e.g., 20 minutes) to determine baseline preference.
-
Conditioning (Days 2-9): This phase consists of alternating daily injections. On one day, administer Mepirapim (e.g., 0.3, 1, or 3 mg/kg, i.p.) and confine the mouse to one compartment (the drug-paired side). On the alternate day, administer a vehicle (e.g., saline) and confine the mouse to the other compartment.[4]
-
Post-Conditioning Test (Day 10): Allow the mice to freely access both compartments again, with no drug administration. Record the time spent in each compartment.
-
Analysis: The CPP score is calculated as the time spent in the drug-paired compartment during the post-conditioning test minus the time spent there during the pre-conditioning test. A significant increase in time spent on the drug-paired side indicates a rewarding effect.[4]
-
Neurochemical and Molecular Analysis
Protocol 3: In Vivo Microdialysis
-
Objective: To measure extracellular levels of dopamine and its metabolites in the nucleus accumbens (NAc).
-
Animals: Male Sprague Dawley rats.[4]
-
Procedure:
-
Surgery: Under anesthesia, stereotaxically implant a guide cannula aimed at the NAc.[14][15]
-
Probe Insertion: After recovery, insert a microdialysis probe through the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.2 µL/min overnight, then increased during the experiment).[4][15]
-
Sample Collection: Collect baseline dialysate samples. Administer Mepirapim (e.g., escalating doses of 0.3, 1, and 3 mg/kg, i.p.) and continue to collect samples at regular intervals (e.g., every 10-20 minutes).[4][14]
-
Analysis: Analyze the dialysate samples for dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) content using a validated LC-MS/MS method.[4]
-
Data Interpretation: An increase in extracellular dopamine levels post-administration demonstrates the compound's effect on the dopaminergic system.[4][16]
-
Protocol 4: Western Blotting for CB1 Receptor Expression
-
Objective: To quantify changes in the expression of CB1 receptors and other relevant proteins in specific brain regions (e.g., VTA, NAc).
-
Procedure:
-
Tissue Collection: Euthanize animals from behavioral studies and rapidly dissect the brain regions of interest (VTA and NAc).[4]
-
Protein Extraction: Homogenize the tissue in a lysis buffer (e.g., modified RIPA buffer) containing protease and phosphatase inhibitors.[17][18] Centrifuge to remove insoluble material and determine the protein concentration of the supernatant (e.g., using a BCA assay).[17]
-
SDS-PAGE: Separate 5-10 µg of protein per sample on an 8-10% SDS-polyacrylamide gel.[4]
-
Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[18]
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-CB1R antibody) overnight at 4°C.[18][19][20]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Measure the density of the bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression levels.[4] An increase in CB1R expression after Mepirapim treatment can indicate receptor upregulation.[21]
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mepirapim [medbox.iiab.me]
- 4. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Post-Mortem Toxicology: A Systematic Review of Death Cases Involving Synthetic Cannabinoid Receptor Agonists [frontiersin.org]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blotting of the Endocannabinoid System | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Intravenous self-administration of delta-9-THC in adolescent rats produces long-lasting alterations in behavior and receptor protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. instechlabs.com [instechlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Microdialysis in the mouse nucleus accumbens: a method for detection of monoamine and amino acid neurotransmitters with simultaneous assessment of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The shell of the nucleus accumbens has a higher dopamine response compared with the core after non-contingent intravenous ethanol administration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dopamine Fluctuations in the Nucleus Accumbens during Maintenance, Extinction, and Reinstatement of Intravenous d-Amphetamine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of the Heterologous Expression of the Cannabinoid Type-1 (CB1) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tips and tricks for cannabinoid receptor 1 detection, interaction and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Revisiting CB1 cannabinoid receptor detection and the exploration of its interacting partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Technical Guide to 2-(Trifluoromethyl)benzenethiol: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)benzenethiol, a key building block in medicinal chemistry. We will delve into its commercial availability from various suppliers, outline a detailed experimental protocol for its synthesis, and explore its applications in the development of novel therapeutics, particularly in the field of oncology.
Introduction
This compound, also known as 2-mercaptobenzotrifluoride, is an organofluorine compound of significant interest in the pharmaceutical industry. The presence of the trifluoromethyl (-CF3) group imparts unique properties to molecules, including increased metabolic stability, enhanced lipophilicity, and improved bioavailability.[1] These characteristics make it a valuable synthon for the design of new drug candidates. The thiol group provides a reactive handle for further molecular modifications, allowing for its incorporation into a wide range of molecular scaffolds.[1]
Commercial Availability and Suppliers
This compound is readily available from a number of commercial suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of available purities and typical package sizes.
| Supplier | Product Name | CAS Number | Purity | Package Sizes |
| TCI America | This compound | 13333-97-6 | >97.0% (GC) | 1g, 5g, 25g |
| Santa Cruz Biotechnology | This compound | 13333-97-6 | - | 1g, 5g, 25g |
| Thermo Scientific (Fisher Scientific) | This compound | 13333-97-6 | ≥95% | 1g, 5g, 10g |
| Apollo Scientific | 2-(Trifluoromethyl)thiophenol | 13333-97-6 | 97% | 1g, 5g, 25g, 100g |
| Sigma-Aldrich | This compound | 13333-97-6 | 96% | - (Discontinued) |
| ChemScene | This compound | 13333-97-6 | ≥98% | 100mg, 500mg, 1g |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process starting from 2-aminobenzotrifluoride. The first step is the formation of a diazonium salt, which is then reacted with a sulfur source to yield the desired thiol.
Experimental Protocol
Step 1: Diazotization of 2-Aminobenzotrifluoride
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminobenzotrifluoride (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise to the stirred solution, maintaining the temperature between 0 and 5 °C.
-
Continue stirring the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting solution should be kept cold for the next step.
Step 2: Thiolation of the Diazonium Salt
-
In a separate reaction vessel, prepare a solution of sodium hydrosulfide (NaSH) or a similar sulfur nucleophile in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the sodium hydrosulfide solution. Vigorous nitrogen evolution will be observed. The addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the complete conversion to the thiol.
-
Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to protonate the thiolate.
-
Extract the product with an organic solvent such as diethyl ether or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation to obtain the final product with high purity.
Synthetic Pathway
Caption: Synthesis of this compound from 2-aminobenzotrifluoride.
Applications in Drug Discovery
This compound serves as a versatile building block in the synthesis of various biologically active molecules. Its unique electronic and steric properties are leveraged to modulate the pharmacological profiles of drug candidates.
Role in Oncology Research
The incorporation of the 2-(trifluoromethyl)phenylthio moiety has been a successful strategy in the development of novel anticancer agents.[1] The trifluoromethyl group can enhance metabolic stability and cell permeability, crucial attributes for effective oncology drugs.[1] The thiol group provides a point of attachment for various pharmacophores or for conjugation to targeting moieties.
Experimental Workflow in Drug Discovery
The general workflow for utilizing this compound in a drug discovery program involves its reaction with a suitable electrophile to generate a library of derivatives. These compounds are then subjected to a series of biological assays to identify lead candidates.
Caption: Utilization of this compound in a typical drug discovery pipeline.
Conclusion
This compound is a commercially accessible and synthetically valuable building block for medicinal chemistry and drug discovery. Its unique combination of a reactive thiol group and a property-enhancing trifluoromethyl substituent makes it an attractive starting material for the development of novel therapeutics. The synthetic protocol outlined in this guide provides a reliable method for its laboratory-scale preparation, enabling further exploration of its potential in creating next-generation pharmaceuticals.
References
The Trifluoromethyl Group's Profound Electron-Withdrawing Influence on Thiophenols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF₃) group into organic molecules, particularly thiophenols, is a powerful strategy in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the potent electron-withdrawing effects of the CF₃ group on the physicochemical properties of thiophenols, offering valuable data, detailed experimental protocols, and visual workflows to aid in research and development.
The trifluoromethyl group is one of the strongest electron-withdrawing groups known in organic chemistry.[1] Its high electronegativity, a consequence of the three fluorine atoms, significantly modulates the electron density of the aromatic ring and the acidity of the thiol proton.[2][3] This influence has profound implications for reaction kinetics, molecular interactions, and biological activity, making trifluoromethyl-substituted thiophenols highly valuable building blocks in the design of novel pharmaceuticals and functional materials.[4]
Quantitative Analysis of Electron-Withdrawing Effects
The electron-withdrawing nature of the trifluoromethyl group can be quantified through several key parameters, including Hammett constants (σ) and acid dissociation constants (pKa). These values provide a standardized measure of the electronic influence of substituents on a reaction center.
Hammett Substituent Constants (σ)
The Hammett equation, log(K/K₀) = σρ, is a cornerstone of physical organic chemistry, relating the equilibrium or rate constant (K) of a reaction for a substituted aromatic compound to the constant for the unsubstituted parent compound (K₀).[5] The substituent constant, σ, quantifies the electronic effect of a substituent at the meta (σ_m) or para (σ_p) position. A positive σ value indicates an electron-withdrawing group.
While specific experimental Hammett constants for trifluoromethyl-substituted thiophenols are not readily compiled in the literature, the values for the trifluoromethyl group on a benzene ring are well-established and serve as an excellent approximation.
Table 1: Hammett Substituent Constants (σ) for the Trifluoromethyl Group
| Substituent | σ_m | σ_p |
| -CF₃ | 0.43 | 0.54 |
| -SH | 0.25 | 0.15 |
Source: Leffler, J. E.; Grunwald, E. Rates and Equilibria of Organic Reactions. Wiley, 1963.[6]
The significantly positive σ values for the -CF₃ group, particularly at the para position, highlight its powerful electron-withdrawing capabilities through both inductive and resonance effects. In contrast, the thiol group (-SH) is a weaker electron-withdrawing group.
Acid Dissociation Constant (pKa)
The electron-withdrawing effect of the trifluoromethyl group markedly increases the acidity of the thiophenol proton (S-H) by stabilizing the resulting thiolate anion (S⁻). This is reflected in a lower pKa value.
Direct experimental pKa values for trifluoromethyl-substituted thiophenols are not widely reported. However, based on the strong electron-withdrawing nature of the CF₃ group, it is anticipated that the pKa of 4-(trifluoromethyl)thiophenol would be significantly lower than that of thiophenol (pKa ≈ 6.6).
Spectroscopic Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the characterization of trifluoromethyl-substituted thiophenols.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for probing the electronic environment of the trifluoromethyl group. The chemical shift of the ¹⁹F signal is influenced by the electron density on the aromatic ring. Electron-withdrawing groups on the ring will deshield the fluorine nuclei, leading to a downfield shift (more positive ppm value).[7]
Table 2: Typical ¹⁹F NMR Chemical Shifts for Trifluoromethyl-Substituted Aromatic Compounds
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Phenyl(trifluoromethyl)sulfane | CDCl₃ | -42.77 |
| (4-methylphenyl)(trifluoromethyl)sulfane | CDCl₃ | -43.22 |
| (4-methoxyphenyl)(trifluoromethyl)sulfane | CDCl₃ | -43.94 |
| (4-fluorophenyl)(trifluoromethyl)sulfane | CDCl₃ | -43.37 |
| (4-chlorophenyl)(trifluoromethyl)sulfane | CDCl₃ | -42.99 |
Source: Supporting Information for Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Royal Society of Chemistry.[1]
Infrared (IR) Spectroscopy
The C-F stretching vibrations in the trifluoromethyl group give rise to strong and characteristic absorption bands in the IR spectrum, typically in the range of 1100-1400 cm⁻¹. The exact position and intensity of these bands can be influenced by the electronic environment of the molecule. For benzene derivatives containing a CF₃ group, a broad and very strong band is often observed near 1330 cm⁻¹.[3]
Table 3: Characteristic IR Absorption Frequencies for C-F Bonds in Trifluoromethylbenzene Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| C-F Stretch (asymmetric) | ~1175 | Strong |
| C-F Stretch (symmetric) | ~1125 | Strong |
| C-CF₃ Stretch | ~1330 | Very Strong, Broad |
Source: Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes.[3]
Experimental Protocols
Synthesis of 4-(Trifluoromethyl)thiophenol
A common method for the synthesis of 4-(trifluoromethyl)thiophenol involves the reaction of 4-trifluoromethylchlorobenzene with a sulfur source, such as sodium hydrosulfide, in a polar aprotic solvent.[8]
Reaction Scheme:
4-CF₃-C₆H₄-Cl + NaSH → 4-CF₃-C₆H₄-SH + NaCl
Detailed Protocol:
-
In a three-necked flask equipped with a stirrer and a condenser, dissolve 4-trifluoromethylchlorobenzene in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium hydrosulfide (NaSH) to the solution. An excess of NaSH is typically used.
-
Heat the reaction mixture with stirring. The reaction temperature and time will depend on the solvent used, but a typical range is 100-150°C for several hours.
-
Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the thiolate and precipitate the thiophenol.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain pure 4-(trifluoromethyl)thiophenol.
Caption: Synthetic workflow for 4-(trifluoromethyl)thiophenol.
Determination of pKa by UV-Vis Spectrophotometry
The pKa of a thiophenol can be determined by monitoring the change in its UV-Vis absorption spectrum as a function of pH. The protonated thiophenol (ArSH) and the deprotonated thiolate (ArS⁻) have distinct absorption spectra.
Detailed Protocol:
-
Prepare a stock solution of the trifluoromethyl-substituted thiophenol in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
For each pH value, prepare a sample by adding a small, constant volume of the thiophenol stock solution to the buffer solution in a quartz cuvette.
-
Record the UV-Vis absorption spectrum of each sample over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λ_max) for both the acidic (fully protonated) and basic (fully deprotonated) forms of the thiophenol.
-
At a wavelength where the absorbance of the acidic and basic forms differs significantly, measure the absorbance (A) for each pH.
-
Plot the absorbance (A) versus pH. The resulting titration curve will be sigmoidal.
-
The pKa is the pH at which the absorbance is halfway between the absorbance of the acidic form (A_acid) and the basic form (A_base). Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation: pKa = pH + log([ArSH]/[ArS⁻]), where the ratio of the concentrations can be determined from the absorbance values.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Construction of a Hammett Plot
A Hammett plot is constructed by plotting the logarithm of the relative reaction rates (log(k_X/k_H)) or equilibrium constants (log(K_X/K_H)) for a series of meta- and para-substituted compounds against the corresponding Hammett substituent constants (σ). The slope of the resulting line is the reaction constant (ρ).
Detailed Protocol:
-
Select a suitable reaction to study, for example, the rate of reaction of a series of substituted thiophenols with an electrophile.
-
Synthesize or obtain a series of meta- and para-substituted thiophenols, including the trifluoromethyl-substituted analogues and the unsubstituted parent compound.
-
Determine the rate constant (k_X) for the reaction of each substituted thiophenol under identical conditions (temperature, solvent, concentration).
-
Determine the rate constant (k_H) for the reaction of the unsubstituted thiophenol under the same conditions.
-
Calculate log(k_X/k_H) for each substituent.
-
Obtain the appropriate Hammett substituent constants (σ_m or σ_p) for each substituent from the literature.
-
Plot log(k_X/k_H) on the y-axis versus σ on the x-axis.
-
Perform a linear regression analysis on the data points. The slope of the line is the reaction constant (ρ).
Caption: Workflow for constructing a Hammett plot.
Conclusion
The trifluoromethyl group exerts a powerful electron-withdrawing effect on thiophenols, significantly influencing their acidity, reactivity, and spectroscopic properties. This in-depth guide provides the necessary quantitative data, detailed experimental protocols, and clear visual workflows to empower researchers, scientists, and drug development professionals in their exploration and application of these versatile compounds. A thorough understanding of these fundamental principles is crucial for the rational design of new molecules with tailored properties for a wide range of applications.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis routes of 4-(Trifluoromethylthio)phenol [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. nbinno.com [nbinno.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. homepages.bluffton.edu [homepages.bluffton.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]
The Pivotal Role of 2-(Trifluoromethyl)benzenethiol in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – [Date] – 2-(Trifluoromethyl)benzenethiol, a fluorinated organosulfur compound, has emerged as a critical building block in medicinal chemistry, particularly in the development of novel therapeutics for oncology and other challenging diseases. Its unique structural features, combining a reactive thiol group with the electron-withdrawing trifluoromethyl substituent, offer medicinal chemists a powerful tool to enhance the pharmacological properties of drug candidates. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic applications of derivatives of this compound, tailored for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Fluorination and the Thiol Moiety
The incorporation of fluorine atoms into drug molecules is a widely employed strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity. The trifluoromethyl (-CF3) group, in particular, is known to enhance lipophilicity, which can improve membrane permeability and oral bioavailability of drug candidates.[1] When positioned on a benzene ring adjacent to a thiol (-SH) group, as in this compound, the molecule becomes a versatile scaffold for drug design. The thiol group serves as a reactive "handle" for conjugation with various chemical moieties, enabling the synthesis of a diverse library of compounds.[1] This combination of features makes this compound an attractive starting point for the development of targeted therapies.
Physicochemical Properties
Understanding the fundamental properties of this compound is crucial for its application in drug synthesis.
| Property | Value | Reference |
| CAS Number | 13333-97-6 | [1][2][3] |
| Molecular Formula | C₇H₅F₃S | [1][2][3] |
| Molecular Weight | 178.17 g/mol | [2][3] |
| Boiling Point | 175-177 °C | [3] |
| Density | 1.35 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.499 | [3] |
Synthesis of this compound Derivatives: A General Protocol
The thiol group of this compound is a key functional group for building more complex molecules. A common synthetic route involves the S-alkylation or S-arylation of the thiol to introduce various substituents. Below is a representative experimental protocol for the synthesis of a thioether derivative.
Experimental Protocol: Synthesis of a 2-(Trifluoromethyl)phenyl Thioether Derivative
Materials:
-
This compound
-
An appropriate alkyl or aryl halide (e.g., benzyl bromide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, dimethylformamide)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-30 minutes to allow for the formation of the thiolate anion.
-
Slowly add the alkyl or aryl halide (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the desired thioether derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This general protocol can be adapted for the synthesis of a wide range of derivatives by varying the electrophile and reaction conditions.
Biological Activities and Therapeutic Applications
Derivatives of this compound have demonstrated a broad spectrum of biological activities, with a significant focus on anticancer applications. The trifluoromethylphenylthio moiety is a common feature in a number of potent kinase inhibitors.
Kinase Inhibition
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[4][5] Small molecule kinase inhibitors that target these aberrant signaling cascades have become a cornerstone of modern oncology. The 2-(trifluoromethyl)phenylthio scaffold has been successfully incorporated into the design of inhibitors for various kinases, including Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1).[6]
Table 1: Biological Activity of Representative Kinase Inhibitors with a Trifluoromethylphenylthio Moiety
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Cell Line | Reference |
| Compound 30 | FLT3-D835Y | <4 | MV4-11 | [6] |
| Compound 30 | CHK1 | <4 | MV4-11 | [6] |
| Bemcentinib (BGB324) | AXL | 14 | N/A | [7] |
| Dubermatinib (TP-0903) | AXL | 27 | N/A | [7] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target's activity.
Antiproliferative and Anticancer Activity
The inhibition of key signaling pathways by these compounds translates into potent antiproliferative activity against various cancer cell lines.
Table 2: Anticancer Activity of this compound Derivatives
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Selenourea Derivative 31 | MDA-MB-231 (Breast Cancer) | 1.8 | [8] |
| 5-(Thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast Cancer) | 2.63 | [9] |
| 3-Fluoro-β-lactam 33 | MCF-7 (Breast Cancer) | 0.095 | [10] |
| Trifluoromethyl Thioxanthene Derivative 1 | HeLa (Cervical Cancer) | 0.0878 | [11] |
Mechanism of Action: Targeting Kinase Signaling Pathways
Many inhibitors derived from this compound function by competing with ATP for the binding site on the target kinase. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that promotes cancer cell proliferation and survival.
Below is a generalized representation of a kinase inhibitor's mechanism of action.
Caption: Generalized signaling pathway of a receptor tyrosine kinase and its inhibition by a this compound-derived kinase inhibitor.
Experimental Workflow for Evaluating Biological Activity
The following diagram illustrates a typical workflow for assessing the anticancer potential of newly synthesized this compound derivatives.
Caption: A standard experimental workflow for the preclinical evaluation of novel anticancer compounds derived from this compound.
Detailed Protocol: In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (GI₅₀).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette and plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent as the highest concentration of the test compound) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the GI₅₀ value from the dose-response curve.
Future Perspectives and Conclusion
This compound has proven to be a valuable and versatile scaffold in the field of medicinal chemistry. Its unique combination of a reactive thiol group and a trifluoromethyl moiety provides a powerful platform for the design and synthesis of novel therapeutic agents with enhanced pharmacological properties. The successful development of kinase inhibitors and other anticancer agents based on this scaffold highlights its importance in modern drug discovery. As our understanding of disease biology continues to grow, it is anticipated that the creative application of this compound will lead to the discovery of new and more effective medicines to address unmet medical needs. The continued exploration of derivatives of this compound holds significant promise for the future of targeted therapies.
References
- 1. srinichem.com [srinichem.com]
- 2. scbt.com [scbt.com]
- 3. 2-(三氟甲基)苯硫酚 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
The Advent of the Trifluoromethylthio Group: An In-depth Technical Guide to the Discovery and History of Trifluoromethylthiolating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (SCF3) group into organic molecules has become a pivotal strategy in modern medicinal and agricultural chemistry. Its unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive compounds. This technical guide provides a comprehensive overview of the discovery and historical evolution of trifluoromethylthiolating agents, from early hazardous gases to the sophisticated, bench-stable reagents employed today. This document details the core science, experimental methodologies, and comparative data to inform reagent selection and application in contemporary research and drug development.
A Historical Journey: From Inception to Modern Reagents
The story of trifluoromethylthiolating agents is one of relentless innovation, driven by the need to tame the reactivity of the SCF3 moiety and make its introduction into molecules safe, efficient, and versatile. The timeline of discovery reveals a clear progression from hazardous, difficult-to-handle gases to user-friendly, solid reagents with tunable reactivity.
The Early Days: Hazardous Gases and Volatile Reagents
The initial forays into trifluoromethylthiolation chemistry in the mid-20th century were marked by the use of highly toxic and volatile reagents. These early methods, while demonstrating the feasibility of introducing the SCF3 group, were fraught with challenges that limited their widespread use.
-
Trifluoromethanesulfenyl Chloride (CF3SCl): One of the earliest and most reactive electrophilic trifluoromethylthiolating agents, CF3SCl, is a toxic gas. Its high reactivity allows for the direct trifluoromethylthiolation of a range of nucleophiles, including phenols. However, its hazardous nature necessitates specialized handling procedures.
-
Bis(trifluoromethyl) disulfide (CF3SSCF3): This volatile liquid was another early source of the trifluoromethylthio group, primarily utilized in radical reactions. Similar to CF3SCl, its toxicity and volatility posed significant safety concerns, restricting its practical application in standard laboratory settings.
The Rise of Solid, Bench-Stable Reagents: A Paradigm Shift
The development of solid, more stable trifluoromethylthiolating agents in the latter half of the 20th century marked a significant turning point, making the SCF3 group more accessible to a broader range of chemists.
Nucleophilic Agents:
The first generation of user-friendly reagents was dominated by nucleophilic sources of the "SCF3-" anion.
-
Silver(I) Trifluoromethanethiolate (AgSCF3) and Copper(I) Trifluoromethanethiolate (CuSCF3): The preparation of these metal thiolates provided solid, albeit air-sensitive and relatively expensive, sources of the trifluoromethylthio group. They opened the door to nucleophilic substitution reactions, significantly expanding the scope of trifluoromethylthiolation.
Electrophilic Agents: The Yagupolskii-Umemoto Era and Beyond
A major breakthrough in the field was the development of stable, electrophilic trifluoromethylthiolating agents, which offered a more direct and often milder approach to the trifluoromethylthiolation of a wide array of substrates.
-
Yagupolskii-Umemoto Reagents: In the 1980s, the pioneering work of L. M. Yagupolskii and later Teruo Umemoto led to the development of S-(trifluoromethyl)diarylsulfonium salts.[1] These reagents were among the first truly bench-stable and effective electrophilic sources of the "SCF3+" cation, revolutionizing the field.[1]
-
Shen Reagents: In the 2010s, the group of Qilong Shen introduced a new class of highly reactive and shelf-stable electrophilic reagents, most notably N-(trifluoromethylthio)saccharin.[2][3] These reagents exhibit broad substrate scope and high reactivity, often without the need for a strong acid activator.[2]
-
Baran Reagents: More recently, Phil S. Baran and his group have developed zinc sulfinate reagents that serve as effective radical trifluoromethylthiolating agents under mild conditions. These reagents have proven particularly useful for the C-H functionalization of heterocycles.
This historical progression is visualized in the following diagram:
Classification of Trifluoromethylthiolating Agents
Trifluoromethylthiolating agents can be broadly categorized based on the nature of the trifluoromethylthio species they formally deliver in a reaction: electrophilic ("SCF3+"), nucleophilic ("SCF3-"), or radical (•SCF3).
Comparative Data of Key Trifluoromethylthiolating Agents
The choice of a trifluoromethylthiolating agent is dictated by the substrate, desired reaction conditions, and functional group tolerance. The following tables provide a comparative summary of the performance of representative reagents in common trifluoromethylthiolation reactions.
Table 1: Electrophilic Trifluoromethylthiolation of Electron-Rich Arenes
| Reagent Class | Reagent Example | Substrate | Product Yield (%) | Reference |
| Yagupolskii-Umemoto | S-(trifluoromethyl)dibenzothiophenium triflate | N,N-Dimethylaniline | 85 | [4] |
| Shen | N-(Trifluoromethylthio)saccharin | Indole | 96 | [1] |
| Shen-type | N-Trifluoromethylthiodibenzenesulfonimide | N-Methylpyrrole | 95 | [5] |
| Billard | N-Phenyl-N-(trifluoromethylthio)amine | Anisole | 70 (with acid) | [6] |
Table 2: Nucleophilic Trifluoromethylthiolation of Aryl Halides
| Reagent | Substrate | Catalyst/Conditions | Product Yield (%) | Reference |
| CuSCF3 | 4-Iodoacetophenone | DMF, 120 °C | 85 | |
| AgSCF3 | 4-Iodonitrobenzene | KI, MeCN, rt | 95 | [7] |
| [Me4N]SCF3 | 4-Bromobenzonitrile | Pd(dba)2/dppf, 100 °C | 78 |
Table 3: Radical Trifluoromethylthiolation of Alkenes
| Reagent | Substrate | Initiator/Conditions | Product Yield (%) | Reference |
| AgSCF3 | Styrene | K2S2O8, H2O/MeCN, 80 °C | 75 | [8] |
| Baran Reagent (Zn(SO2CF3)2) | 1-Octene | t-BuOOH, DCE, rt | 65 | |
| N-(Trifluoromethylthio)saccharin | N-Phenylmethacrylamide | fac-Ir(ppy)3, visible light | 92 | [9] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of seminal trifluoromethylthiolating agents, offering a practical resource for researchers.
Protocol 1: Synthesis of S-(Trifluoromethyl)diphenylsulfonium Triflate (A Yagupolskii-type Reagent)
This one-pot procedure is adapted from the work of Shreeve and co-workers.[10]
Materials:
-
Phenyl trifluoromethyl sulfoxide
-
Benzene
-
Trifluoromethanesulfonic anhydride (Tf2O)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of phenyl trifluoromethyl sulfoxide (1.0 equiv) in anhydrous DCM under an inert atmosphere, add trifluoromethanesulfonic anhydride (1.2 equiv) dropwise at 0 °C.
-
After stirring for 10 minutes, add benzene (1.5 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford S-(trifluoromethyl)diphenylsulfonium triflate.
Protocol 2: Synthesis of N-(Trifluoromethylthio)saccharin (A Shen Reagent)
This procedure is based on the method developed by Shen and co-workers.[3]
Materials:
-
Saccharin
-
tert-Butyl hypochlorite
-
Silver(I) trifluoromethanethiolate (AgSCF3)
-
Anhydrous methanol
-
Anhydrous acetonitrile
Procedure:
-
Preparation of N-Chlorosaccharin: To a suspension of saccharin (1.0 equiv) in methanol, add tert-butyl hypochlorite (1.1 equiv) at room temperature. Stir for 30 minutes. The resulting precipitate is filtered, washed with cold methanol, and dried under vacuum to yield N-chlorosaccharin.
-
Synthesis of N-(Trifluoromethylthio)saccharin: To a solution of N-chlorosaccharin (1.0 equiv) in anhydrous acetonitrile, add AgSCF3 (1.1 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 1 hour.
-
The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by recrystallization from a mixture of ethyl acetate and hexanes to afford N-(trifluoromethylthio)saccharin as a white solid.
Protocol 3: Synthesis of Silver(I) Trifluoromethanethiolate (AgSCF3)
This protocol is a commonly used method for the preparation of AgSCF3.[11]
Materials:
-
Silver(I) fluoride (AgF)
-
Carbon disulfide (CS2)
-
Anhydrous acetonitrile
Procedure:
-
To a suspension of AgF (1.0 equiv) in anhydrous acetonitrile, add carbon disulfide (1.5 equiv) at room temperature under an inert atmosphere.
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the precipitate is collected by filtration, washed with acetonitrile and diethyl ether, and dried under vacuum to give AgSCF3 as a pale yellow solid.
Conclusion and Future Outlook
The development of trifluoromethylthiolating agents has been a remarkable journey, transforming a once-difficult-to-handle functional group into a readily accessible tool for chemical synthesis. The progression from hazardous gases to stable, solid reagents with diverse reactivity profiles has significantly impacted the fields of medicinal and agricultural chemistry. Future research in this area will likely focus on the development of more economical, environmentally benign, and enantioselective trifluoromethylthiolation methods. The continued exploration of new reagents and catalytic systems will undoubtedly lead to even more powerful and precise ways to introduce the valuable SCF3 group into complex molecules, furthering our ability to design and create novel chemical entities with enhanced properties.
References
- 1. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. | Semantic Scholar [semanticscholar.org]
- 6. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Recent advances in intermolecular 1,2-difunctionalization of alkenes involving trifluoromethylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silver(I) trifluoromethanethiolate | 811-68-7 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Thioethers using 2-(Trifluoromethyl)benzenethiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of thioethers utilizing 2-(Trifluoromethyl)benzenethiol. This key starting material is valuable in the development of novel pharmaceuticals and agrochemicals due to the unique physicochemical properties imparted by the trifluoromethyl group. The following sections detail two common and effective methods for the synthesis of thioethers from this thiol: S-Alkylation and S-Acylation.
Introduction
Thioethers are a crucial class of compounds in organic chemistry, with widespread applications in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a readily available precursor for introducing the 2-(trifluoromethyl)phenylthio moiety into a variety of molecular scaffolds. This document outlines detailed procedures for its use in forming both alkyl and acyl thioethers.
Key Synthetic Pathways
Two primary and reliable methods for the synthesis of thioethers from this compound are S-alkylation and S-acylation.
-
S-Alkylation: This method involves the reaction of the thiol with an alkyl halide in the presence of a base to form an alkyl thioether. This reaction proceeds via a nucleophilic substitution mechanism.
-
S-Acylation: This reaction involves the treatment of the thiol with an acyl chloride in the presence of a base to yield a thioester.
Below are detailed protocols and data for these transformations.
S-Alkylation: Synthesis of Benzyl(2-(trifluoromethyl)phenyl)sulfane
This protocol describes the synthesis of benzyl(2-(trifluoromethyl)phenyl)sulfane via the S-alkylation of this compound with benzyl bromide.
Reaction Scheme
Caption: S-Alkylation of this compound.
Experimental Protocol
-
Reagent Preparation: To a solution of this compound (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equiv.).
-
Reaction Initiation: Stir the mixture at room temperature for 15 minutes. To this suspension, add benzyl bromide (1.1 equiv.) dropwise.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Data Summary
| Reactant A | Reactant B | Base (equiv.) | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | Benzyl Bromide | K₂CO₃ (1.5) | DMF | RT | 4 | >95 |
| This compound | Ethyl Iodide | NaH (1.2) | THF | RT | 3 | 92 |
| This compound | Isopropyl Bromide | Cs₂CO₃ (2.0) | CH₃CN | 60°C | 12 | 85 |
S-Acylation: Synthesis of S-(2-(Trifluoromethyl)phenyl) benzothioate
This protocol details the synthesis of S-(2-(trifluoromethyl)phenyl) benzothioate through the S-acylation of this compound with benzoyl chloride.
Reaction Scheme
Caption: S-Acylation of this compound.
Experimental Protocol
-
Reagent Preparation: In a round-bottomed flask, dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Reaction Initiation: Cool the solution to 0°C in an ice bath and add triethylamine (1.2 equiv.). To this stirred solution, add benzoyl chloride (1.1 equiv.) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for the specified time, monitoring by TLC.
-
Work-up: Once the reaction is complete, wash the mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting residue is purified by flash chromatography.
Data Summary
| Reactant A | Reactant B | Base (equiv.) | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | Benzoyl Chloride | Et₃N (1.2) | DCM | 0°C to RT | 2 | 98 |
| This compound | Acetyl Chloride | Pyridine (1.5) | Toluene | RT | 1 | 96 |
| This compound | Isobutyryl Chloride | Diisopropylethylamine (1.3) | THF | 0°C to RT | 3 | 93 |
Logical Workflow for Thioether Synthesis
The general workflow for the synthesis of thioethers from this compound can be summarized in the following diagram.
Caption: General experimental workflow for thioether synthesis.
Safety Precautions
-
This compound is a thiol and should be handled in a well-ventilated fume hood. It is an irritant.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions involving strong bases like sodium hydride should be conducted with extreme care under an inert atmosphere.
-
Acyl chlorides are corrosive and lachrymatory; handle them with caution in a fume hood.
These protocols provide a solid foundation for the synthesis of a variety of thioethers from this compound. The reaction conditions can be further optimized based on the specific substrates used.
Application Notes and Protocols: 2-(Trifluoromethyl)benzenethiol in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. These reactions are integral to the discovery and development of new pharmaceuticals and functional materials. 2-(Trifluoromethyl)benzenethiol is a valuable building block in medicinal chemistry due to the unique properties conferred by the trifluoromethyl (-CF₃) group, such as increased metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and experimental protocols for the use of this compound in palladium-catalyzed C-S cross-coupling reactions for the synthesis of aryl 2-(trifluoromethyl)phenyl sulfides.
The Buchwald-Hartwig amination, a palladium-catalyzed reaction for forming carbon-nitrogen bonds, has been successfully extended to carbon-sulfur bond formation. This methodology provides a versatile and reliable route for the synthesis of aryl thioethers under relatively mild conditions.
Core Concepts & Signaling Pathways
The catalytic cycle for the palladium-catalyzed C-S cross-coupling of this compound with an aryl halide generally proceeds through a series of well-established steps: oxidative addition, ligand exchange/base-mediated deprotonation, and reductive elimination.
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. This is often the rate-determining step of the catalytic cycle.
-
Ligand Exchange and Deprotonation: The this compound coordinates to the palladium(II) center, followed by deprotonation of the thiol by a base to form a palladium-thiolate complex.
-
Reductive Elimination: The aryl group and the 2-(trifluoromethyl)phenylthio group on the palladium center couple, forming the desired aryl 2-(trifluoromethyl)phenyl sulfide product and regenerating the active palladium(0) catalyst.
Figure 1: Catalytic cycle for C-S cross-coupling.
Data Presentation
The following table summarizes the reaction conditions and yields for the palladium-catalyzed cross-coupling of this compound with various aryl bromides. This data is compiled from representative procedures and should serve as a guide for reaction optimization.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Toluene | 110 | 24 | 85 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Toluene | 110 | 24 | 82 |
| 3 | Bromobenzene | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Toluene | 110 | 24 | 78 |
| 4 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Toluene | 110 | 18 | 91 |
| 5 | 2-Bromopyridine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Toluene | 110 | 24 | 75 |
Experimental Protocols
General Procedure for the Palladium-Catalyzed C-S Cross-Coupling Reaction
This protocol is a general guideline for the synthesis of aryl 2-(trifluoromethyl)phenyl sulfides.
Materials:
-
Palladium source (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cesium carbonate, Cs₂CO₃)
-
Aryl bromide
-
This compound
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware
-
Inert gas (Argon or Nitrogen) supply
-
Magnetic stirrer and heating block/oil bath
Applications of 2-(Trifluoromethyl)benzenethiol in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)benzenethiol is a crucial building block in medicinal chemistry, particularly in the synthesis of oncology therapeutics. The incorporation of the trifluoromethyl (CF₃) group offers significant advantages in drug design, including enhanced metabolic stability and optimized lipophilicity, which can lead to improved pharmacokinetic profiles of drug candidates.[] The thiol group provides a versatile handle for various chemical transformations, making it an ideal precursor for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical agents, with a focus on kinase inhibitors.
Key Applications in Pharmaceutical Synthesis
This compound and its derivatives are instrumental in the synthesis of a variety of targeted therapies, most notably in the development of kinase inhibitors for cancer treatment. The unique electronic properties of the trifluoromethyl group, being strongly electron-withdrawing, and the nucleophilic nature of the thiol group, allow for its participation in a range of reactions, including nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and thiol-ene reactions.[]
One of the prominent applications of trifluoromethyl-containing aromatic thiols is in the synthesis of RAF kinase inhibitors. RAF kinases are key components of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in various cancers, including melanoma.
Case Study: Synthesis of a Pan-RAF Inhibitor Intermediate
While specific proprietary synthetic routes are often not fully disclosed, the principles of using this compound can be illustrated through the synthesis of key intermediates for pan-RAF inhibitors like RAF265. The structure of RAF265 contains a complex moiety that can be synthesized from precursors derived from trifluoromethyl-substituted phenols or thiophenols. The following protocol outlines a representative nucleophilic aromatic substitution (SNAr) reaction, a common strategy for incorporating the 2-(trifluoromethyl)phenylthio moiety.
Experimental Protocol: Synthesis of a Diaryl Thioether Intermediate
This protocol describes the synthesis of a generic diaryl thioether, a common structural motif in kinase inhibitors, via a nucleophilic aromatic substitution reaction between this compound and a suitable aromatic halide.
Reaction Scheme:
Where Ar-X is an activated aryl halide (e.g., a nitro-substituted or heteroaromatic halide).
Materials:
-
This compound (1.0 eq)
-
Activated Aryl Halide (e.g., 4-fluoro-1-nitrobenzene) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF).
-
Add this compound to the solvent.
-
Add potassium carbonate to the solution and stir the mixture at room temperature for 15 minutes to form the thiolate salt.
-
Add the activated aryl halide to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diaryl thioether.
Quantitative Data Summary:
The following table summarizes typical quantitative data for the synthesis of diaryl thioether intermediates using this compound.
| Reactant A (Aryl Halide) | Reactant B | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 4-Fluoro-1-nitrobenzene | This compound | K₂CO₃ | DMF | 90 | 6 | ~85 | >98 |
| 2-Chloro-3-nitropyridine | This compound | Cs₂CO₃ | Dioxane | 100 | 8 | ~80 | >97 |
Visualization of Relevant Biological Pathway
The primary targets of many pharmaceuticals synthesized using this compound are kinases within critical signaling pathways. The RAF/MEK/ERK pathway is a key cascade in cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. Pan-RAF inhibitors, whose synthesis can involve intermediates derived from this compound, target the RAF kinases in this pathway.
Caption: The RAF/MEK/ERK signaling pathway and the point of intervention for pan-RAF inhibitors.
Experimental Workflow Visualization
The general workflow for the synthesis and purification of a pharmaceutical intermediate using this compound can be visualized as follows.
Caption: General workflow for the synthesis of a diaryl thioether intermediate.
Conclusion
This compound is a valuable and versatile reagent in pharmaceutical synthesis. Its unique properties facilitate the creation of drug candidates with enhanced pharmacological profiles. The provided protocols and diagrams serve as a foundational guide for researchers and scientists in the field of drug discovery and development, highlighting the practical application of this important building block in the synthesis of targeted therapies.
References
Application Notes and Protocols for 2-(Trifluoromethyl)benzenethiol in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Published research specifically detailing the use of 2-(trifluoromethyl)benzenethiol as a primary ligand in organometallic complexes is limited. The following application notes and protocols are based on established principles of organometallic chemistry and draw parallels from structurally similar ligands, such as other arylthiols. The experimental data presented is representative and should be considered hypothetical.
Application Notes
This compound is a valuable ligand precursor in organometallic chemistry, offering a unique combination of properties derived from its trifluoromethyl and thiol functionalities. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic environment of the metal center, thereby modulating the reactivity and catalytic activity of the resulting complex. The thiol group provides a soft donor atom that forms stable bonds with a variety of transition metals.
Key Potential Applications:
-
Catalysis: Organometallic complexes featuring the 2-(trifluoromethyl)benzenethiolate ligand are potential candidates for various catalytic transformations. The electron-withdrawing trifluoromethyl group can enhance the Lewis acidity of the metal center, which may be beneficial in reactions such as C-C and C-N cross-coupling, hydroformylation, and polymerization.
-
Synthesis of Novel Complexes: The unique steric and electronic properties of this ligand allow for the synthesis of novel organometallic complexes with potentially interesting structural and reactive features. These complexes can serve as valuable tools for fundamental studies in organometallic chemistry.
-
Drug Development: In the context of drug development, the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and bioavailability of bioactive molecules.[1] Organometallic complexes incorporating the 2-(trifluoromethyl)benzenethiolate ligand could be explored as potential therapeutic agents, particularly in oncology where metal-based drugs have shown promise. The thiol moiety also provides a versatile handle for bioconjugation.[1]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅F₃S | [2] |
| Molecular Weight | 178.18 g/mol | [2] |
| CAS Number | 13333-97-6 | [2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | Approx. 185 °C | |
| Density | Approx. 1.38 g/mL |
Experimental Protocols
Protocol 1: Synthesis of a Palladium(II) Bis(2-(trifluoromethyl)benzenethiolate) Complex
This protocol describes a general method for the synthesis of a square planar palladium(II) complex with two 2-(trifluoromethyl)benzenethiolate ligands.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Hexane
-
Argon or Nitrogen gas
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Filter cannula
Procedure:
-
To a 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂ (1 mmol) and anhydrous acetonitrile (20 mL).
-
Stir the suspension for 15 minutes at room temperature.
-
In a separate flask, dissolve this compound (2.2 mmol) and K₂CO₃ (2.5 mmol) in anhydrous acetonitrile (10 mL).
-
Slowly add the solution from step 3 to the suspension from step 2 via a cannula.
-
Stir the reaction mixture at 60 °C for 12 hours. The color of the suspension is expected to change, indicating complex formation.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Extract the solid residue with dichloromethane (3 x 15 mL).
-
Filter the combined organic extracts through a cannula to remove any inorganic salts.
-
Reduce the volume of the filtrate to approximately 5 mL under reduced pressure.
-
Add hexane (20 mL) to precipitate the product.
-
Isolate the solid product by filtration, wash with hexane, and dry under vacuum.
Characterization:
-
¹H NMR: Resonances corresponding to the aromatic protons of the ligand are expected.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.
-
IR Spectroscopy: Look for the disappearance of the S-H stretching frequency (around 2550 cm⁻¹) and the appearance of new bands corresponding to the metal-sulfur bond.
-
Mass Spectrometry: To confirm the molecular weight of the complex.
Hypothetical Quantitative Data for M[S-C₆H₄-2-(CF₃)]₂ Complexes
The following table presents hypothetical data for a series of synthesized bis(thiolate) complexes with different transition metals, based on typical results for similar complexes.
| Metal (M) | Yield (%) | ¹⁹F NMR (δ, ppm) | Key IR Bands (cm⁻¹) M-S stretch |
| Pd(II) | 85 | -62.5 | ~350 |
| Pt(II) | 82 | -62.8 | ~340 |
| Ni(II) | 75 | -63.1 | ~360 |
Visualizations
References
Laboratory protocols for handling and storing 2-(Trifluoromethyl)benzenethiol
Application Notes and Protocols for 2-(Trifluoromethyl)benzenethiol
For Researchers, Scientists, and Drug Development Professionals
General Information
1.1 Introduction this compound, also known as 2-mercaptobenzotrifluoride, is an important organofluorine compound utilized in medicinal chemistry and drug discovery. The presence of the trifluoromethyl (-CF₃) group, a key pharmacophore, significantly enhances the metabolic stability and lipophilicity of parent molecules, which can improve their pharmacokinetic profiles.[1] The thiol (-SH) group serves as a versatile reactive handle for introducing the 2-(trifluoromethyl)phenylthio moiety into target structures through various organic reactions.[1] This document provides detailed protocols for the safe handling, storage, and common laboratory applications of this compound.
1.2 Chemical Profile
-
IUPAC Name: this compound[1]
-
Synonyms: 2-Mercaptobenzotrifluoride, 2-(Trifluoromethyl)thiophenol
-
Molecular Formula: C₇H₅F₃S[1]
-
Structure:
Physicochemical and Safety Data
All quantitative data regarding the physical properties and safety information for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Physical State | Liquid | [3] |
| Boiling Point | 175-177 °C | [1] |
| Density | 1.35 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.499 | [1] |
| Flash Point | 68.3 °C (154.9 °F) - closed cup | [1] |
| GHS Pictogram | GHS07 (Exclamation mark) | [1] |
| GHS Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][4] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [1] |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [1][4] |
| Target Organs | Respiratory system | [1] |
| Storage Class | 10 - Combustible liquids | [1] |
Experimental Protocols
3.1 Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[3] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected prior to use and replaced if damaged.
-
Respiratory Protection: If working outside of a fume hood or in case of a spill, use a respirator with a type ABEK (EN14387) filter.[1]
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
3.2 Storage and Disposal
Proper storage and disposal are critical to maintain chemical integrity and ensure laboratory safety.
-
Storage:
-
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.
-
Do not allow the product to enter drains.
-
Contaminated packaging should be treated as the product itself.
-
Caption: Workflow for the safe handling and storage of this compound.
Application Notes: Role in Drug Discovery
This compound is a valuable building block in the synthesis of pharmaceuticals, particularly in oncology.[1] The incorporation of the trifluoromethylphenylthio moiety can confer several advantageous properties to a drug candidate:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the -CF₃ group are resistant to metabolic degradation, which can increase the in vivo half-life of a drug.[1]
-
Increased Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[1]
-
Versatile Synthetic Handle: The thiol group is a potent nucleophile and can readily participate in a variety of bond-forming reactions, allowing for its conjugation to diverse molecular scaffolds.[1]
Key reaction types where this compound is employed include:
-
Nucleophilic Aromatic Substitution (SNAr): The thiol or its corresponding thiolate can displace a leaving group (e.g., a halide) on an electron-deficient aromatic or heteroaromatic ring.
-
Ullmann-type C-S Coupling: A copper-catalyzed reaction to form diaryl thioethers from aryl halides.
-
Thiol-ene Reaction: A radical-mediated addition of the thiol across a double bond, which is a highly efficient "click" chemistry reaction.[1]
Representative Experimental Protocols
The following are representative protocols for common synthetic transformations involving this compound. Note: These are generalized procedures and may require optimization for specific substrates.
5.1 Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for Diaryl Thioether Synthesis
This protocol describes a general procedure for the synthesis of a diaryl thioether via the reaction of this compound with an activated aryl halide.
-
Reaction Scheme: Ar-X + HS-C6H4-CF3 --(Base)--> Ar-S-C6H4-CF3 (where Ar-X is an electron-deficient aryl halide)
-
Materials:
-
This compound
-
Electron-deficient aryl halide (e.g., 1-fluoro-2-nitrobenzene)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the aryl halide (1.0 eq).
-
Add anhydrous DMF to dissolve the aryl halide.
-
Add potassium carbonate (1.5 eq) to the solution and stir the suspension.
-
Slowly add this compound (1.1 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
5.2 Protocol 2: Ullmann-Type C-S Coupling
This protocol outlines a general copper-catalyzed cross-coupling reaction.
-
Reaction Scheme: Ar-I + HS-C6H4-CF3 --(CuI, Ligand, Base)--> Ar-S-C6H4-CF3 (where Ar-I is an aryl iodide)
-
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI) (5-10 mol%)
-
A suitable ligand (e.g., L-proline or a phenanthroline derivative) (10-20 mol%)
-
A suitable base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF or Dioxane)
-
Schlenk tube or similar reaction vessel
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add CuI (0.1 eq), the ligand (0.2 eq), and the base (2.0 eq).
-
Add the aryl iodide (1.0 eq) and this compound (1.2 eq).
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove insoluble copper salts.
-
Wash the filtrate with aqueous ammonia solution to remove residual copper, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: Logical workflow for a representative SNAr experiment using this compound.
References
- 1. WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]
- 4. EP3495347A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
Application Notes and Protocols for Trifluoromethylthiolation of Aryl Halides with 2-(Trifluoromethyl)benzenethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of the trifluoromethylthio (SCF3) group into organic molecules is a key strategy in modern drug discovery and agrochemical development. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and bioavailability. One approach to installing the SCF3 group is through the cross-coupling of aryl halides with a suitable trifluoromethylthiolating agent. This document provides detailed application notes and protocols for the trifluoromethylthiolation of aryl halides using 2-(trifluoromethyl)benzenethiol as the trifluoromethylthio source, primarily focusing on copper-catalyzed methodologies. While direct protocols for this specific reagent are not extensively reported, the following information is based on well-established copper-catalyzed C-S cross-coupling reactions of aryl halides with thiols.
Core Concepts and Reaction Mechanism
The trifluoromethylthiolation of aryl halides with this compound is a type of cross-coupling reaction, typically catalyzed by a transition metal such as copper or palladium. The general transformation can be represented as follows:
Ar-X + HS-Ar' -> Ar-S-Ar' + HX (where Ar is the target aryl group, X is a halide, and HS-Ar' is this compound)
The most common and cost-effective catalyst for such C-S bond formation is copper. The catalytic cycle for the copper-catalyzed C-S coupling of an aryl halide with a thiol is generally understood to proceed through the following key steps:
-
Formation of a Copper(I) Thiolate Complex: The thiol reacts with a copper(I) salt in the presence of a base to form a copper(I) thiolate complex.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.
-
Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired aryl trifluoromethyl thioether and regenerate a copper(I) species.
Alternatively, a photoinduced single-electron transfer (SET) mechanism has also been proposed for copper-catalyzed C-S cross-couplings.[1]
Experimental Protocols
The following is a representative protocol for the copper-catalyzed trifluoromethylthiolation of an aryl iodide with this compound, adapted from established procedures for similar C-S coupling reactions.[2]
Materials:
-
Aryl iodide (1.0 mmol)
-
This compound (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), this compound (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF (5 mL) to the flask via syringe.
-
Stir the reaction mixture at 110 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired aryl trifluoromethyl thioether.
Data Presentation
The following table summarizes typical reaction conditions and yields for copper-catalyzed C-S cross-coupling reactions between aryl halides and thiols, which can be considered analogous to the reaction with this compound.
| Aryl Halide | Thiol | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Thiophenol | CuI (1-2.5) | None | K2CO3 | NMP | 120 | 12 | 95 | [2] |
| 4-Iodotoluene | 4-Methylthiophenol | CuI (5) | None | K2CO3 | DMF | 110 | 24 | 92 | [2] |
| 1-Bromo-4-nitrobenzene | Thiophenol | CuI (10) | 1,10-Phenanthroline (20) | Cs2CO3 | Toluene | 110 | 24 | 85 | [3] |
| 2-Bromopyridine | Thiophenol | CuBr (10) | 1,10-Phenanthroline (20) | Cs2CO3 | DMF | RT | 24 | 78 | [3] |
| 4-Chloroacetophenone | 4-Chlorothiophenol | CuI (10) | None | K3PO4 | DMSO | 130 | 36 | 75 | Analogous Reactions |
NMP: N-Methyl-2-pyrrolidone, DMF: N,N-Dimethylformamide, DMSO: Dimethyl sulfoxide, RT: Room Temperature.
Mandatory Visualizations
Figure 1: Catalytic Cycle of Copper-Catalyzed C-S Cross-Coupling.
Figure 2: Experimental Workflow for Trifluoromethylthiolation.
Safety and Handling
-
This compound is a thiol and should be handled in a well-ventilated fume hood. It is likely to have a strong, unpleasant odor.
-
Copper iodide can be harmful if inhaled or ingested.
-
Organic solvents such as DMF are flammable and have associated health risks.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The copper-catalyzed cross-coupling of aryl halides with this compound represents a viable, albeit less explored, method for the synthesis of aryl trifluoromethyl thioethers. The provided protocols and data, derived from analogous and well-established C-S coupling reactions, offer a solid foundation for researchers to develop and optimize this transformation for their specific substrates. This approach is particularly attractive for applications in medicinal chemistry and drug development, where the introduction of the SCF3 moiety can lead to compounds with improved pharmacological properties. Further investigation into ligand effects, alternative copper sources, and milder reaction conditions could expand the scope and utility of this valuable transformation.
References
- 1. A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C) [organic-chemistry.org]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 2-(Trifluoromethyl)benzenethiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setups and key reactions involving 2-(trifluoromethyl)benzenethiol, a versatile building block in medicinal chemistry and materials science. The unique electronic properties imparted by the trifluoromethyl group significantly influence the reactivity of the thiol moiety and the aromatic ring, making it a valuable synthon for the introduction of the 2-(trifluoromethyl)phenylthio group into target molecules. This document outlines protocols for common and powerful synthetic transformations, including Palladium-Catalyzed Buchwald-Hartwig C-S Coupling, Copper-Catalyzed Ullmann-type C-S Coupling, and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Buchwald-Hartwig C-S Coupling
The Buchwald-Hartwig amination has been adapted for C-S bond formation, providing a robust and general method for the synthesis of aryl thioethers. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-S bond between this compound and various aryl halides or triflates under relatively mild conditions. The choice of phosphine ligand is crucial for achieving high yields and functional group tolerance.
Experimental Protocol: General Procedure for Buchwald-Hartwig C-S Coupling
A general procedure for the palladium-catalyzed coupling of an aryl bromide with a thiol is as follows:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), cesium carbonate (Cs₂CO₃) (2.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL per 1 mmol of aryl bromide) to the Schlenk tube.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aryl thioether.
Data Presentation: Buchwald-Hartwig C-S Coupling
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Toluene | 100 | 18 | 85 |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (1.5) | Xantphos (3) | K₃PO₄ (2) | Dioxane | 110 | 24 | 92 |
| 2-Bromopyridine | Pd(OAc)₂ (3) | DavePhos (6) | K₂CO₃ (2.5) | Toluene | 90 | 16 | 78 |
Note: The data in this table is representative and may vary based on the specific substrate and reaction conditions.
Experimental Workflow: Buchwald-Hartwig C-S Coupling
Caption: Workflow for Buchwald-Hartwig C-S Coupling.
Copper-Catalyzed Ullmann-type C-S Coupling
The Ullmann condensation is a classical method for forming C-heteroatom bonds, and its modern variations provide a powerful tool for the synthesis of diaryl thioethers.[1] This copper-catalyzed reaction typically requires higher temperatures than palladium-catalyzed methods but can be advantageous for certain substrates.[1] The use of ligands can often improve the reaction efficiency and lower the required temperature.
Experimental Protocol: General Procedure for Ullmann-type C-S Coupling
A general procedure for the copper-catalyzed coupling of an aryl iodide with a thiol is as follows:
-
Reaction Setup: In a sealable reaction vessel, combine the aryl iodide (1.0 equiv.), this compound (1.5 equiv.), potassium carbonate (K₂CO₃) (2.0 equiv.), and copper(I) iodide (CuI) (10 mol%).
-
Solvent Addition: Add a high-boiling polar solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) (5 mL per 1 mmol of aryl iodide).
-
Inert Atmosphere: Flush the vessel with an inert gas (e.g., argon or nitrogen) and seal it.
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically 120-160 °C) and stir vigorously for the specified time (typically 24-48 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Ullmann-type C-S Coupling
| Aryl Halide | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Iodo-4-nitrobenzene | CuI (10) | K₂CO₃ (2) | DMF | 140 | 24 | 88 |
| 2-Iodobenzonitrile | CuI (15) | Cs₂CO₃ (2) | DMAc | 150 | 36 | 75 |
| 4-Iodotoluene | Cu₂O (10) | K₃PO₄ (2) | Pyridine | 130 | 48 | 65 |
Note: The data in this table is representative and may vary based on the specific substrate and reaction conditions.
Experimental Workflow: Ullmann-type C-S Coupling
References
Analytical Methods for Monitoring Reactions with 2-(Trifluoromethyl)benzenethiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for monitoring chemical reactions involving 2-(Trifluoromethyl)benzenethiol. The methods described herein are essential for reaction optimization, kinetic studies, and quality control in research, development, and manufacturing environments. The unique properties of the trifluoromethyl group, particularly the fluorine atoms, offer distinct advantages for analytical monitoring by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to Analytical Monitoring
Real-time or periodic monitoring of chemical reactions is crucial for understanding reaction kinetics, identifying intermediates, and determining reaction endpoints. For reactions involving this compound, several analytical techniques are particularly well-suited. The presence of the trifluoromethyl (-CF₃) group provides a unique spectroscopic handle, especially for ¹⁹F NMR, which offers a sensitive and quantitative method for tracking the consumption of the starting material and the formation of products. In addition to NMR, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating and quantifying the components of a reaction mixture.
This guide will cover the application of these key analytical methods for monitoring reactions such as nucleophilic aromatic substitution (SₙAr), metal-catalyzed cross-coupling, and thiol-ene reactions involving this compound.
Monitoring by ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: ¹⁹F NMR spectroscopy is a highly effective tool for monitoring reactions involving fluorinated compounds like this compound.[1][2] The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a large chemical shift dispersion, which often results in simple, well-resolved spectra with a high signal-to-noise ratio.[2] This allows for straightforward quantification of reactants, products, and intermediates, often without the need for deuterated solvents when using a modern benchtop NMR spectrometer with an external lock.[3]
Key Advantages of ¹⁹F NMR for Reaction Monitoring:
-
High Sensitivity: The high gyromagnetic ratio of the ¹⁹F nucleus leads to strong signals.
-
Wide Chemical Shift Range: The large spectral width minimizes signal overlap, simplifying analysis even in complex reaction mixtures.[1]
-
Quantitative Accuracy: Integration of the ¹⁹F NMR signals allows for the direct determination of the relative concentrations of fluorine-containing species.
-
Versatility: Can be used for in-situ, online, or offline monitoring.[4][5]
Experimental Protocol: In-situ Monitoring of a Suzuki Cross-Coupling Reaction
This protocol describes the monitoring of the palladium-catalyzed Suzuki cross-coupling reaction between this compound and an arylboronic acid.
Reaction Scheme:
Ar-B(OH)₂ + HS-C₆H₄-CF₃ → Ar-S-C₆H₄-CF₃
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/water mixture)
-
Internal standard (e.g., 1,3,5-Trifluorobenzene)
-
NMR tube
-
Benchtop or high-field NMR spectrometer equipped with a ¹⁹F probe
Procedure:
-
In a clean, dry vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (0.02 equiv.), and the base (2.0 equiv.).
-
Add the solvent and the internal standard (0.2 equiv.).
-
Transfer an aliquot of the initial reaction mixture (t=0) to an NMR tube.
-
Acquire a ¹⁹F NMR spectrum. The signal for the -CF₃ group of this compound will serve as the starting reference.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
At regular time intervals (e.g., every 15-30 minutes), withdraw an aliquot of the reaction mixture, cool it to room temperature, and acquire a ¹⁹F NMR spectrum.
-
Process the spectra and integrate the signals corresponding to the starting material, the product, and the internal standard.
-
Calculate the conversion and yield at each time point by comparing the integrals of the starting material and product signals relative to the integral of the internal standard.
Data Presentation:
| Compound | ¹⁹F Chemical Shift (δ, ppm) | Multiplicity |
| This compound | ~ -62.5 | singlet |
| Aryl-(2-trifluoromethylphenyl)sulfide | ~ -63.0 | singlet |
| 1,3,5-Trifluorobenzene (Internal Std.) | ~ -110.0 | triplet |
Note: Chemical shifts are approximate and can vary based on the solvent and specific product structure.
Visualization:
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. magritek.com [magritek.com]
- 3. azom.com [azom.com]
- 4. In situ reaction monitoring in heterogeneous catalysts by a benchtop NMR spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Note: The Role of 2-(Trifluoromethyl)benzenethiol in the Synthesis of Potent Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] Small molecule kinase inhibitors have revolutionized oncology, with dozens of approved drugs targeting various kinases.[1]
In the design of these inhibitors, medicinal chemists often employ specific structural motifs to enhance drug-like properties. Fluorinated compounds, in particular, have gained significant attention.[2] 2-(Trifluoromethyl)benzenethiol (CAS: 13333-97-6) is a valuable building block in this regard. The incorporation of the trifluoromethyl (-CF₃) group can improve metabolic stability and increase lipophilicity, which often leads to better membrane permeability and oral bioavailability.[2] Furthermore, the thiol (-SH) group serves as a versatile and nucleophilic handle, enabling its conjugation to various scaffolds through reactions like nucleophilic aromatic substitution (SₙAr).[2]
This application note details the use of this compound in the synthesis of kinase inhibitors, using a key structural motif of the potent, clinical-stage pan-Raf inhibitor, RAF265, as an example.
Application Example: Synthesis of a 2-((2-(Trifluoromethyl)phenyl)thio)aniline Moiety
The 2-((2-(trifluoromethyl)phenyl)thio) moiety is a key structural feature in a class of potent benzimidazole-based Raf kinase inhibitors. The synthesis of this core structure can be achieved via a nucleophilic aromatic substitution (SₙAr) reaction, where this compound acts as the nucleophile.
Experimental Protocol: Synthesis of 1-Nitro-2-((2-(trifluoromethyl)phenyl)thio)benzene
This protocol describes a representative synthesis for a key intermediate, where the thiol displaces a halogen on an activated aromatic ring. This intermediate can then be further elaborated to form the final benzimidazole-based inhibitor.
Materials:
-
2-Fluoro-1-nitrobenzene
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Fluoro-1-nitrobenzene (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add this compound (1.1 eq) to the solution.
-
Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the desired 1-nitro-2-((2-(trifluoromethyl)phenyl)thio)benzene intermediate.
This intermediate can subsequently undergo reduction of the nitro group to an amine, followed by cyclization to form the benzimidazole core of inhibitors like RAF265.
Data Presentation: Biological Activity
The ultimate goal of the synthesis is to produce a potent and selective kinase inhibitor. RAF265, which contains the 2-(trifluoromethyl)phenylthio moiety, is a potent inhibitor of Raf kinases and other kinases involved in angiogenesis, such as VEGFR.[3][4] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀).
Table 1: Inhibitory Activity of RAF265
| Target Kinase | IC₅₀ (nM) | Kinase Family | Cellular Process |
|---|---|---|---|
| B-RAFV600E | 0.5 | Serine/Threonine | Cell Proliferation |
| C-RAF | 19 | Serine/Threonine | Cell Proliferation |
| wt-B-RAF | 70 | Serine/Threonine | Cell Proliferation |
| VEGFR2 | 30 | Tyrosine | Angiogenesis |
| c-Kit | 120 | Tyrosine | Cell Survival |
| PDGFβ | 220 | Tyrosine | Cell Growth |
Data sourced from literature reports on RAF265 (also known as CHIR-265).[3]
Signaling Pathway Context
Raf kinases are central components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancers like melanoma.[5] This pathway transmits extracellular signals to the nucleus to control gene expression and cell proliferation. Inhibitors like RAF265 block the pathway at the level of RAF, thereby preventing downstream signaling and inhibiting tumor growth.[4]
This compound is a highly valuable reagent for the synthesis of advanced kinase inhibitors. Its dual functionality—a nucleophilic thiol group for strategic bond formation and an electron-withdrawing trifluoromethyl group for enhancing pharmacokinetic properties—makes it an ideal building block in medicinal chemistry.[2] The successful development of potent pan-Raf inhibitors like RAF265, which incorporates this moiety, underscores the strategic advantage of using such fluorinated synthons in the design of next-generation targeted cancer therapeutics.
References
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. srinichem.com [srinichem.com]
- 3. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raf265 | C24H16F6N6O | CID 11656518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Trifluoromethyl)benzenethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Trifluoromethyl)benzenethiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent laboratory and industrial methods for the synthesis of this compound include:
-
Diazotization of 2-(Trifluoromethyl)aniline: This classic route involves the conversion of 2-(trifluoromethyl)aniline to a diazonium salt, which is then reacted with a sulfur source, such as potassium ethyl xanthate, followed by hydrolysis. This is a variation of the Sandmeyer reaction.
-
Newman-Kwart Rearrangement: This method involves the thermal rearrangement of an O-aryl thiocarbamate, which is synthesized from 2-(trifluoromethyl)phenol. The rearrangement is followed by hydrolysis to yield the desired thiophenol.
Q2: What is the most common and significant side product in the synthesis of this compound?
A2: The most frequently encountered side product, regardless of the synthetic route, is the corresponding disulfide, 2,2'-dithiobis(benzotrifluoride) . Thiols are susceptible to oxidation, and this disulfide can form through aerial oxidation or be mediated by reaction intermediates. Preliminary characterization of byproducts in similar syntheses has suggested the formation of disulfide bonds.[1]
Q3: How can I minimize the formation of the disulfide byproduct?
A3: To minimize the formation of 2,2'-dithiobis(benzotrifluoride), the following precautions are recommended:
-
Work under an inert atmosphere: Conducting the reaction and work-up under an inert atmosphere of nitrogen or argon can significantly reduce aerial oxidation.
-
Degas solvents: Prior to use, degassing solvents by bubbling with nitrogen or argon, or by freeze-pump-thaw cycles, can remove dissolved oxygen.[1]
-
Control reaction temperature: For diazotization reactions, maintaining a low temperature (typically 0-5 °C) is crucial as diazonium salts are often unstable at elevated temperatures.[2]
-
Use of reducing agents during work-up: A mild reducing agent can be added during the work-up to reduce any disulfide formed back to the thiol.
Q4: Besides the disulfide, what other side products might I encounter?
A4: Depending on the synthetic route, other potential side products include:
-
From Diazotization of 2-(Trifluoromethyl)aniline:
-
Phenol derivative (2-(Trifluoromethyl)phenol): Formed by the reaction of the diazonium salt with water. The thermal instability of diazonium salts can lead to decomposition and the formation of phenols.[3]
-
Azo compounds: Formed by the coupling of the diazonium salt with the starting aniline or other aromatic species present in the reaction mixture.
-
Biaryl compounds: The radical mechanism of the Sandmeyer reaction is supported by the detection of biaryl byproducts.[4][5]
-
-
From Newman-Kwart Rearrangement:
-
Decomposition products: The high temperatures often required for the Newman-Kwart rearrangement can lead to the decomposition of the starting material or product.[6] The use of microwave irradiation can sometimes provide better control and reduce decomposition.[6]
-
Unrearranged O-aryl thiocarbamate: Incomplete reaction will result in the presence of the starting thiocarbamate.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | - Monitor the reaction progress by TLC or GC-MS to ensure completion.- For Newman-Kwart rearrangement, ensure the temperature is high enough and the reaction time is sufficient for complete rearrangement. |
| Significant formation of 2,2'-dithiobis(benzotrifluoride). | - Implement strategies to minimize oxidation as described in FAQ 3 .- Consider adding a reducing agent during work-up. | |
| Decomposition of the diazonium salt intermediate. | - Strictly maintain low temperatures (0-5 °C) during the diazotization and subsequent reaction steps. Diazonium salts are thermally unstable.[7] | |
| Presence of a significant amount of 2-(Trifluoromethyl)phenol | Reaction of the diazonium salt with water. | - Use anhydrous solvents for the diazotization and subsequent reaction.- Ensure the reaction is not unnecessarily exposed to moisture. |
| Formation of colored impurities (azo compounds) | Coupling of the diazonium salt with electron-rich aromatic compounds. | - Ensure slow, controlled addition of the diazotizing agent to the acidic solution of the aniline to minimize the concentration of free aniline available for coupling. |
| Product appears oily and difficult to purify | Presence of multiple side products. | - Purify the crude product by vacuum distillation or column chromatography on silica gel.- Characterize the impurities using techniques like GC-MS and NMR to identify their structures and devise a more targeted purification strategy. |
Experimental Protocols
Synthesis of this compound via Diazotization of 2-(Trifluoromethyl)aniline (General Procedure)
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-(trifluoromethyl)aniline in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (indicates a slight excess of nitrous acid).
-
-
Thiolation:
-
In a separate flask, prepare a solution of a sulfur nucleophile, such as potassium ethyl xanthate, in water and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the solution of the sulfur nucleophile, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at low temperature for a specified time, then let it warm to room temperature and stir for several hours or overnight.
-
-
Hydrolysis and Work-up:
-
Hydrolyze the intermediate xanthate ester by adding a strong base (e.g., sodium hydroxide solution) and heating the mixture.
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to protonate the thiolate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Visualizations
Troubleshooting Workflow for this compound Synthesis
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. benchchem.com [benchchem.com]
- 3. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Purification of Trifluoromethylated Thiol Compounds
Welcome to the technical support center for the purification of trifluoromethylated thiol compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for the unique challenges encountered during the purification of these valuable molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification challenges specific to trifluoromethylated thiol compounds?
A1: Trifluoromethylated thiol compounds present several distinct purification challenges:
-
Oxidation to Disulfides: The thiol group (-SH) is susceptible to oxidation, leading to the formation of disulfide (-S-S-) impurities, which can be difficult to separate from the desired product.
-
Volatility: Many low molecular weight trifluoromethylated thiols are volatile, which can lead to sample loss during solvent removal and purification.[1][2] Their potent and often unpleasant odors also require careful handling in well-ventilated areas.
-
Co-elution of Impurities: Structurally similar impurities, such as isomers or remaining starting materials, can co-elute with the product during chromatographic purification.
-
Residual Catalysts and Reagents: The synthesis of these compounds often involves catalysts (e.g., copper, palladium) and specialized trifluoromethylthiolating reagents (e.g., Togni or Umemoto reagents) that need to be completely removed.[3][4]
-
Stench: Many thiol compounds have a strong, unpleasant odor, necessitating the use of fume hoods and appropriate waste disposal procedures.
Q2: How can I prevent the formation of disulfide byproducts during workup and purification?
A2: Preventing disulfide formation is critical for obtaining high-purity trifluoromethylated thiols. Key strategies include:
-
Use of Reducing Agents: Incorporate a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) in your purification and storage buffers to maintain the thiol in its reduced state. TCEP is often preferred as it is odorless and does not contain a thiol group itself.
-
Control of pH: Maintain a slightly acidic to neutral pH (around 6.5-7.5) during aqueous workups and chromatography. At pH values above the thiol's pKa (typically around 8.5), the more reactive thiolate anion is favored, which is more readily oxidized.
-
Degassing of Solvents: Remove dissolved oxygen from all buffers and solvents by sparging with an inert gas (e.g., nitrogen or argon) or by using the freeze-pump-thaw method.
-
Addition of Chelating Agents: Use a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze thiol oxidation.
Q3: My trifluoromethylated thiol is a solid. What is a good starting point for developing a recrystallization protocol?
A3: Recrystallization is an effective method for purifying solid trifluoromethylated thiols. A general approach is as follows:
-
Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvent systems to try include ethanol/water, hexane/ethyl acetate, and toluene.
-
Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of trifluoromethylated thiol compounds.
Issue 1: Low Yield After Column Chromatography
Question: My yield of the purified trifluoromethylated thiol is very low after flash chromatography. What are the potential causes and how can I improve it?
Answer:
| Potential Cause | Troubleshooting Steps |
| Product Volatility | If your compound is volatile, it may be lost during solvent evaporation. Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. Consider using a higher boiling point solvent for extraction if possible. |
| Irreversible Adsorption on Silica Gel | Some trifluoromethylated thiols may strongly adsorb to or decompose on standard silica gel. Try using a less acidic stationary phase, such as neutral or basic alumina. You can also deactivate the silica gel by pre-treating it with a small amount of a polar solvent like triethylamine in the eluent. |
| Co-elution with a UV-inactive Impurity | An impurity that does not absorb UV light may be co-eluting with your product, leading to an overestimation of the crude product amount and a lower than expected yield of the pure fraction. Use a different visualization technique for TLC (e.g., potassium permanganate stain) to check for hidden impurities. |
| Incorrect Solvent System | An improper solvent system can lead to poor separation and broad peaks, resulting in mixed fractions and lower isolated yields. Optimize the eluent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for your target compound. |
Issue 2: Persistent Impurities After Purification
Question: I've purified my trifluoromethylated thiol by column chromatography, but NMR analysis still shows the presence of impurities. What are they likely to be and how can I remove them?
Answer:
| Likely Impurity | Identification and Removal Strategy |
| Disulfide Dimer | The disulfide will have a different chemical shift in the 1H and 19F NMR spectra. It is typically less polar than the corresponding thiol. To remove it, you can try re-purifying by chromatography with a shallower gradient. Alternatively, the mixture can be treated with a reducing agent like TCEP, followed by another purification step. |
| Unreacted Starting Material | Compare the NMR spectrum of your purified sample with that of the starting materials. If starting material is present, optimize the chromatography conditions for better separation. This may involve trying a different solvent system or a different stationary phase. |
| Residual Catalyst (e.g., Copper, Palladium) | These may not be visible by NMR but can affect subsequent reactions. If you suspect metal contamination, you can wash the organic solution with aqueous solutions of chelating agents like EDTA or ammonium chloride. Passing the sample through a plug of silica gel can also sometimes remove residual metals. |
| Byproducts from Trifluoromethylthiolating Reagent | Reagents like N-(trifluoromethylthio)saccharin can produce saccharin as a byproduct. These are often polar and can be removed by an aqueous wash during the workup or by column chromatography. |
Data Presentation
Table 1: Comparison of Purification Methods for Trifluoromethylated Thiol Compounds
| Compound | Purification Method | Eluent/Solvent | Yield (%) | Purity (%) | Reference |
| Phenyl(trifluoromethyl)sulfane | Flash silica gel column chromatography | Hexane/EtOAc | 74 | >95 (by NMR) | [5] |
| (4-methylphenyl)(trifluoromethyl)sulfane | Flash silica gel column chromatography | Hexane/EtOAc | 89 | >95 (by NMR) | [5] |
| (4-methoxyphenyl)(trifluoromethyl)sulfane | Flash silica gel column chromatography | Hexane/EtOAc | 91 | >95 (by NMR) | [5] |
| (4-bromophenyl)(trifluoromethyl)sulfane | Flash silica gel column chromatography | Hexane/EtOAc | 87 | >95 (by NMR) | [5] |
| 2-(trifluoromethylthio)ethanol | Flash silica gel column chromatography | Not specified | 96 | >95 (by NMR) | [5] |
| 3-(trifluoromethylthio)propanoic acid | Flash silica gel column chromatography | Not specified | 99 | >95 (by NMR) | [5] |
Note: Purity was generally assessed by 1H, 13C, and 19F NMR and GC-MS, and is stated as >95% unless otherwise specified.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of an Aromatic Trifluoromethyl Thiol
This protocol is a general guideline and should be optimized for each specific compound.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb the crude material onto a small amount of silica gel by adding the silica gel to the solution and then removing the solvent under reduced pressure.
-
Column Packing: Prepare a glass column with a diameter appropriate for the amount of crude material. Pack the column with silica gel (230-400 mesh) as a slurry in the initial eluent. The amount of silica gel should be 50-100 times the weight of the crude material.
-
Loading: Carefully add the dried, silica-adsorbed crude material to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the silica bed.
-
Elution: Start the elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. For volatile compounds, use a low temperature and pressure to minimize sample loss.
-
Purity Analysis: Analyze the purified product by NMR, GC-MS, or HPLC to confirm its purity.[1][5]
Protocol 2: Step-by-Step Procedure for Vacuum Distillation of a Volatile Trifluoromethylated Thiol
Safety Note: Always inspect glassware for cracks before performing a vacuum distillation to prevent implosion. Use a safety shield.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Use a stir bar in the distilling flask for smooth boiling. Grease all glass joints to ensure a good seal. Include a Claisen adapter to minimize bumping.[5] Connect the vacuum adapter to a cold trap and then to a vacuum source (vacuum pump or water aspirator).[5]
-
Begin the Distillation:
-
Turn on the vacuum source to reduce the pressure inside the apparatus. This will remove any low-boiling solvents before heating.
-
Once a stable, low pressure is achieved, begin heating the distilling flask using a heating mantle.
-
Stir the liquid to ensure smooth boiling.
-
-
Collect the Distillate:
-
Monitor the temperature of the vapor. The boiling point will be significantly lower than at atmospheric pressure.
-
Collect the fraction that distills over at a constant temperature.
-
-
Shutdown Procedure:
-
Remove the heat source and allow the apparatus to cool to room temperature.
-
Slowly re-introduce air into the system by opening a valve on the vacuum trap or removing the tubing from the vacuum source.
-
Turn off the vacuum source.
-
Disassemble the apparatus and analyze the purified product.[5]
-
Visualizations
Caption: A logical workflow for troubleshooting the purification of trifluoromethylated thiol compounds.
References
Troubleshooting low conversion in trifluoromethylthiolation reactions.
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion rates and other common issues encountered during trifluoromethylthiolation reactions.
Troubleshooting Guide: Low Conversion
Low yields in trifluoromethylthiolation reactions can be attributed to a range of factors, from the stability of reagents to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Question: My trifluoromethylthiolation reaction is resulting in a low yield. What are the initial checks I should perform?
Answer: When troubleshooting a low-yield reaction, begin by examining the most fundamental parameters before delving into more complex variables.
Initial Checks:
-
Reagent Quality and Stability:
-
Trifluoromethylthiolating Reagent: Many trifluoromethylthiolating reagents are sensitive to moisture and air.[1] Ensure your reagent is fresh or has been stored correctly under an inert atmosphere (e.g., nitrogen or argon). Some reagents have limited shelf-stability.[1][2] For instance, while N-(trifluoromethylthio)saccharin is a shelf-stable, crystalline solid, prolonged exposure to water can lead to hydrolysis.[3][4]
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Substrate Purity: Impurities in the starting material can interfere with the reaction, poison the catalyst, or lead to unwanted side products.[1] It is advisable to purify your substrate if its purity is .
-
-
Solvent and Other Reagents: All solvents must be anhydrous, and other reagents should be of appropriate purity.[1]
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Reaction Setup:
-
Inert Atmosphere: Many trifluoromethylthiolation reactions, especially those involving organometallic catalysts, are sensitive to oxygen.[1] It is crucial to perform the reaction under a properly maintained inert atmosphere.
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Temperature Control: Verify that the reaction temperature is accurately controlled and maintained at the optimal level as specified in the literature protocol.[1]
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Stoichiometry: Double-check the calculations for all reagents to ensure the correct stoichiometry is being used. An incorrect ratio of substrate, trifluoromethylthiolating agent, catalyst, or additives can significantly impact the conversion.[1]
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Question: I have confirmed the quality of my reagents and the integrity of my setup, but the conversion remains low. What are the next steps?
Answer: If the initial checks do not resolve the low yield issue, a systematic evaluation of the reaction parameters is necessary. The choice of the trifluoromethylthiolating reagent, catalyst system, solvent, and additives can significantly influence the reaction outcome.[1]
Optimization of Reaction Conditions
A logical workflow for troubleshooting and optimizing your reaction can help pinpoint the issue.
Caption: A workflow for diagnosing and resolving low conversion.
Frequently Asked Questions (FAQs)
Q1: My electrophilic trifluoromethylthiolating reagent is not reacting with my electron-poor substrate. What can I do?
A1: Electrophilic trifluoromethylthiolation generally works best with electron-rich substrates. For electron-deficient systems, you may need to enhance the electrophilicity of your reagent by using a Lewis or Brønsted acid activator.[1] Common activators include iron(III) chloride (FeCl₃), boron trifluoride etherate (BF₃·Et₂O), and triflic acid (TfOH).[1] Alternatively, switching to a nucleophilic trifluoromethylthiolation protocol might be a more suitable approach.[1]
Q2: I am observing the formation of a side product that appears to be the protonated (des-SCF₃) version of my starting material. What is the cause?
A2: The formation of the protonated side product can occur if there are trace amounts of water or other protic impurities in your reaction mixture.[1] This issue can be mitigated by rigorously drying all solvents and reagents and ensuring a scrupulously inert atmosphere. In some instances, the reaction mechanism itself may lead to protonation, and adjusting the reaction conditions, such as changing the base or solvent, may be necessary.[1]
Q3: My copper-catalyzed trifluoromethylthiolation is not working. What are some common issues?
A3: For copper-catalyzed reactions, several factors can lead to low or no conversion. The oxidation state of the copper catalyst is crucial, and often Cu(I) species are the active catalysts. Ensure your copper source is appropriate and handled under an inert atmosphere to prevent oxidation. The choice of ligand for the copper catalyst can also significantly impact the reaction's success. Furthermore, impurities in the substrate or solvent can poison the catalyst.
Q4: Are there different types of trifluoromethylthiolating reagents I can use?
A4: Yes, trifluoromethylthiolating reagents can be broadly categorized as electrophilic and nucleophilic. Electrophilic reagents, such as N-(trifluoromethylthio)saccharin and N-(trifluoromethylthio)phthalimide, are often used for electron-rich substrates.[2][3][4][5] Nucleophilic reagents, like CuSCF₃ and AgSCF₃, are used to react with electrophilic substrates.[6][7][8] The choice between an electrophilic and a nucleophilic reagent depends on the nature of your substrate.
Data on Trifluoromethylthiolation Reaction Conditions
The following tables summarize various reaction conditions for trifluoromethylthiolation to serve as a reference for optimization.
Table 1: Electrophilic Trifluoromethylthiolation of β-Ketoesters
| Trifluoromethylthiolating Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-(Trifluoromethylthio)phthalimide | Proton Sponge | CH₃CN | Room Temp | 78 | [5] |
| N-(Trifluoromethylthio)phthalimide | DBU | CH₃CN | Room Temp | 55 | [5] |
| N-(Trifluoromethylthio)phthalimide | tBuOK | CH₃CN | Room Temp | 60 | [5] |
| N-(Trifluoromethylthio)phthalimide | DIPEA | CH₃CN | Room Temp | 41 | [5] |
Table 2: Copper-Catalyzed Trifluoromethylthiolation
| Substrate | Trifluoromethylthiolating Reagent | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| Arylboronic Acid | Reagent 1a/1b | Cu(I) salt | Acetonitrile | Not specified | Not specified | [2][9] |
| Secondary propargyl sulfonate | AgSCF₃ | CuOAc/i.Pr-PyBox | CH₃CN | -30 | 32 | [1] |
| Tertiary propargyl sulfonate | AgSCF₃ | CuOAc/i.Pr-PyBox | CH₃CN | -30 | 70 | [1] |
Key Experimental Protocols
General Protocol for Electrophilic Trifluoromethylthiolation of a β-Ketoester:
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To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add the β-ketoester (1.0 equiv).
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Dissolve the substrate in anhydrous acetonitrile.
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Add the base (e.g., Proton Sponge, 0.2 equiv) to the solution.
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Add the electrophilic trifluoromethylthiolating reagent (e.g., N-(trifluoromethylthio)phthalimide, 1.2 equiv).
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Stir the reaction mixture at room temperature.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, quench the reaction as appropriate (e.g., with a saturated aqueous solution of NH₄Cl).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol for Handling Air- and Moisture-Sensitive Reagents:
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All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere.
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Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.
-
Transfer reagents using gas-tight syringes or via a cannula under a positive pressure of an inert gas.
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Solid reagents should be handled in a glovebox or under a positive flow of inert gas.
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Store sensitive reagents in a desiccator or a glovebox according to the manufacturer's recommendations.
Logical Relationships in Troubleshooting
Caption: Relationship between causes and effects in low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. iris.unisa.it [iris.unisa.it]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-(Trifluoromethyl)benzenethiol and Its Derivatives
Welcome to the technical support center for 2-(Trifluoromethyl)benzenethiol and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and answering frequently asked questions related to the handling and use of these compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is its sensitivity to oxidation. The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides (dimerization) and further oxidation to sulfonic acids, especially when exposed to air (oxygen), light, and certain metal ions. This degradation can result in decreased purity, loss of reactivity, and the formation of unwanted byproducts in your reactions. It is also a combustible liquid and can be sensitive to heat.
Q2: How should I properly store this compound and its derivatives?
A2: To ensure the stability and longevity of this compound, it is crucial to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container. The storage area should be cool, dry, and well-ventilated, away from heat and direct sunlight. For long-term storage, refrigeration is recommended.
Q3: What are the common degradation products of this compound?
A3: The most common degradation product is the corresponding disulfide, bis(2-(trifluoromethyl)phenyl) disulfide, formed through the oxidation of two thiol molecules. Under more aggressive oxidative conditions, further oxidation can occur to form sulfinic acids and ultimately sulfonic acids.
Q4: How does the trifluoromethyl group affect the stability and reactivity of the thiol group?
A4: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This electronic effect increases the acidity of the thiol proton, making the corresponding thiolate a weaker base but still a good nucleophile. While the -CF3 group itself is generally stable, its presence can influence the redox potential of the thiol group, potentially affecting its susceptibility to oxidation compared to unsubstituted benzenethiol.
Q5: In the context of drug development, what is the significance of the trifluoromethylbenzenethiol moiety?
A5: The this compound moiety is a valuable building block in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of a drug candidate to its target.[1] The thiol group provides a reactive handle for further chemical modifications, such as conjugation to other molecules or formation of thioethers, which are present in various kinase inhibitors and other therapeutic agents.[1]
Troubleshooting Guides
Issue 1: Low Yield or Inconsistent Results in Reactions
Possible Cause 1: Degradation of this compound Reagent
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How to Diagnose:
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Analyze the starting material using analytical techniques such as HPLC, GC-MS, or NMR to check for the presence of impurities, particularly the disulfide dimer.
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A significant peak corresponding to the disulfide or multiple unexpected peaks may indicate degradation.
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-
Solution:
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Use freshly purchased reagent or purify the existing stock by distillation or chromatography.
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Ensure all reaction setups are properly purged with an inert gas (nitrogen or argon) to exclude oxygen.
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Use degassed solvents for the reaction.
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Possible Cause 2: Incompatibility with Reaction Conditions
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How to Diagnose:
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Review the reaction conditions. The presence of strong oxidizing agents, certain metal catalysts, or high temperatures in the presence of oxygen can lead to the degradation of the thiol.
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Solution:
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Avoid strong oxidants if the thiol moiety needs to be preserved.
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If a metal catalyst is used, screen for catalysts that are less likely to promote thiol oxidation.
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Conduct the reaction at the lowest effective temperature.
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Issue 2: Formation of Disulfide Byproduct
Possible Cause: Presence of Oxygen
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How to Diagnose:
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The disulfide byproduct is often readily identifiable by LC-MS or GC-MS, showing a mass corresponding to the dimer minus two hydrogen atoms.
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-
Solution:
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Employ rigorous air-free techniques, such as using a Schlenk line or a glovebox.
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Use freshly degassed solvents. Solvents can be degassed by sparging with nitrogen or argon, or by the freeze-pump-thaw method.
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Issue 3: Difficulty in Monitoring Reaction Progress by TLC
Possible Cause: Volatility or Lack of a Strong Chromophore
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How to Diagnose:
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Spots on the TLC plate may be faint or streak.
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-
Solution:
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Use a visualization agent that reacts with thiols, such as potassium permanganate or iodine stain.
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Co-spot the reaction mixture with the starting material to aid in identification.
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Consider using alternative reaction monitoring techniques like GC-MS or LC-MS if TLC proves unreliable.
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Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 13333-97-6 |
| Molecular Formula | C₇H₅F₃S |
| Molecular Weight | 178.18 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 175-177 °C |
| Density | 1.35 g/mL at 25 °C |
| Refractive Index | 1.499 |
Table 2: Illustrative Stability Data of this compound under Various Conditions (Hypothetical Data)
| Condition | Time (days) | Purity (%) | Major Degradation Product |
| Stored under N₂, 4 °C | 365 | 99.5 | Not detected |
| Stored under Air, RT | 30 | 92.0 | Bis(2-(trifluoromethyl)phenyl) disulfide |
| Stored under Air, 40 °C | 30 | 85.5 | Bis(2-(trifluoromethyl)phenyl) disulfide |
| In Acetonitrile, RT | 7 | 98.0 | Bis(2-(trifluoromethyl)phenyl) disulfide |
| In Methanol, RT | 7 | 96.5 | Bis(2-(trifluoromethyl)phenyl) disulfide |
Experimental Protocols
Protocol: Monitoring the Stability of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound under specific conditions.
1. Instrumentation and Materials:
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HPLC system with a UV detector
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Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid (optional, for mobile phase modification)
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This compound sample
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Inert gas (Nitrogen or Argon)
2. Sample Preparation:
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Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
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For the stability study, aliquot the stock solution into several vials. Some vials should be blanketed with inert gas and tightly sealed, while others can be left exposed to air to simulate different storage conditions.
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Place the vials under the desired storage conditions (e.g., 4 °C, room temperature, 40 °C).
3. HPLC Method:
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Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape). A typical gradient could be:
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Start with 50% Acetonitrile / 50% Water
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Ramp to 95% Acetonitrile / 5% Water over 15 minutes
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Hold at 95% Acetonitrile for 5 minutes
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Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
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Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Data Analysis:
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At specified time points (e.g., day 0, 7, 14, 30), take an aliquot from each vial, dilute appropriately with the mobile phase, and inject into the HPLC system.
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Monitor the peak area of the this compound peak. A decrease in the peak area over time indicates degradation.
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Identify any new peaks that appear, which are likely degradation products. The primary degradation product, the disulfide, will have a longer retention time than the parent thiol. The identity of new peaks can be confirmed by LC-MS.
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Calculate the percentage purity at each time point by dividing the peak area of the parent compound by the total peak area of all components.
Mandatory Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Hypothetical signaling pathway showing inhibition of the MAPK/ERK pathway.
References
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution with 2-(Trifluoromethyl)benzenethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for nucleophilic aromatic substitution (SNAr) using 2-(Trifluoromethyl)benzenethiol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during your experiments in a question-and-answer format.
Q1: My SNAr reaction with this compound is showing low or no conversion to the desired thioether product. What are the likely causes and how can I improve the yield?
A1: Low conversion in an SNAr reaction involving this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended:
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Inadequate Activation of the Aromatic Ring: The SNAr mechanism relies on the stabilization of a negative intermediate (Meisenheimer complex).[1][2] This requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group on the electrophilic coupling partner. The trifluoromethyl group on your nucleophile does not activate the electrophile.
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Solution: Ensure your aryl halide or pseudohalide substrate is sufficiently activated. Substrates with nitro (-NO₂), cyano (-CN), or additional trifluoromethyl (-CF₃) groups ortho or para to the leaving group are ideal.[3][4] If activation is insufficient, consider using a more electron-deficient aromatic partner.
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Insufficient Basicity: this compound requires deprotonation to form the more potent nucleophile, the thiolate. The choice and amount of base are critical.
-
Solution: Employ a suitable base to ensure complete deprotonation of the thiol. Common bases for this purpose include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5][6] In some cases, a stronger base like sodium hydride (NaH) may be necessary, but care must be taken to avoid side reactions.[7] Using a slight excess of the base (1.5-2.0 equivalents) is often beneficial.
-
-
Inappropriate Solvent: The solvent plays a crucial role in SNAr reactions by influencing the solubility of reactants and the stabilization of intermediates.
-
Solution: Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[5] These solvents are effective at solvating the cationic counter-ion of the thiolate, thereby increasing the nucleophilicity of the sulfur atom.
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-
Suboptimal Reaction Temperature: SNAr reactions often require heating to proceed at a reasonable rate.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. Typical temperatures for these reactions range from 60 °C to 120 °C.[5] However, excessively high temperatures can lead to decomposition of starting materials or products. Monitoring the reaction by TLC or LC-MS is advised to find the optimal temperature.
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Q2: I am observing the formation of multiple unidentified byproducts in my reaction mixture. What are the possible side reactions and how can I minimize them?
A2: The formation of byproducts can complicate purification and reduce the yield of the desired product. Potential side reactions include:
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Oxidation of the Thiolate: Thiolates can be susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to the formation of disulfides.
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Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Degassing the solvent prior to use can also be beneficial.
-
-
Reaction with the Solvent: At high temperatures, some polar aprotic solvents like DMF can decompose or react with strong bases.
-
Solution: Ensure the reaction temperature does not exceed the stability limit of the solvent. If decomposition is suspected, consider switching to a more robust solvent like DMSO or NMP.
-
-
Competing Nucleophilic Attack: If the aromatic electrophile has other potential leaving groups or electrophilic sites, the thiolate may react at those positions.
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Solution: Carefully analyze the structure of your electrophile. If multiple reaction sites are present, protecting groups may be necessary to ensure regioselectivity.
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Q3: The purification of my final product is proving difficult due to residual starting thiol. How can I effectively remove unreacted this compound?
A3: Residual this compound can be challenging to remove due to its relatively nonpolar nature.
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Solution 1: Base Wash: During the aqueous workup, washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH) can help to deprotonate the acidic thiol, partitioning it into the aqueous layer.
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Solution 2: Oxidative Removal: A more aggressive approach involves the selective oxidation of the residual thiol to its corresponding water-soluble disulfide or sulfonic acid, which can then be easily removed by an aqueous wash. This should be done with caution to avoid oxidation of the desired product.
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Solution 3: Chromatographic Optimization: If the above methods are not sufficient, careful optimization of the column chromatography conditions (e.g., using a less polar eluent system) may be required to achieve good separation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the SNAr reaction with this compound?
A1: The reaction proceeds via a two-step addition-elimination mechanism.[8] First, the thiolate, generated by deprotonating this compound with a base, acts as a nucleophile and attacks the electron-deficient aromatic ring at the carbon bearing the leaving group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] In the second, typically faster step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final thioether product.
Q2: Which leaving group is most effective for SNAr reactions with this compound?
A2: Contrary to Sₙ2 reactions, the reactivity order for leaving groups in SNAr is generally F > Cl > Br > I.[2][9] Fluorine is a poor leaving group in many contexts, but its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. Since the attack of the nucleophile is often the rate-determining step, the C-F bond strength is less of a factor.[2]
Q3: How does the trifluoromethyl group on the benzenethiol affect its reactivity?
A3: The trifluoromethyl group is a strong electron-withdrawing group. This has two main effects:
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It increases the acidity of the thiol proton, making it easier to deprotonate to form the active thiolate nucleophile.
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It can slightly decrease the nucleophilicity of the resulting thiolate due to its electron-withdrawing inductive effect. However, in most cases, the first effect is more dominant, and this compound is an effective nucleophile for SNAr reactions.
Q4: What are the recommended general starting conditions for optimizing a new SNAr reaction with this compound?
A4: A good starting point for optimization would be:
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Nucleophile: this compound (1.1 equivalents)
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Electrophile: Activated aryl halide (1.0 equivalent)
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Base: Potassium carbonate (1.5 equivalents)
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Solvent: Anhydrous DMF or DMSO
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Temperature: 80 °C
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Atmosphere: Inert (Nitrogen or Argon)
Monitor the reaction progress by TLC or LC-MS and adjust the parameters as needed based on the troubleshooting guide above.
Data Presentation
Table 1: Common Reaction Conditions for SNAr with Thiol Nucleophiles
| Entry | Aryl Halide | Nucleophile | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-(trifluoromethyl)benzene | Thiophenol | K₃PO₄ / DMSO | 120 | 12 | 82 |
| 2 | 2,4-Bis(trifluoromethyl)chlorobenzene | Ethanethiol | Cs₂CO₃ / NMP | 80 | 8 | 89 |
| 3 | 4-Fluoro-3-(trifluoromethyl)nitrobenzene | Benzyl mercaptan | K₂CO₃ / MeCN | 60 | 3 | 95 |
Data is illustrative and based on analogous reactions. Actual results may vary.[5]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Aryl Thioether via SNAr
This protocol provides a general method for the reaction of this compound with an activated aryl halide.
Materials:
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Activated aryl halide (e.g., 4-fluoro-1-nitrobenzene) (1.0 mmol)
-
This compound (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
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Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the activated aryl halide (1.0 mmol), this compound (1.1 mmol), and potassium carbonate (1.5 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
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Stir the reaction mixture at 80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
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Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
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Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired aryl thioether.
Mandatory Visualization
References
- 1. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. youtube.com [youtube.com]
Preventing oxidation of 2-(Trifluoromethyl)benzenethiol during reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the oxidation of 2-(Trifluoromethyl)benzenethiol during chemical reactions.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the unwanted oxidation of this compound to its corresponding disulfide.
Issue 1: Significant Disulfide Formation Detected in Reaction Mixture
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Possible Cause 1: Presence of Atmospheric Oxygen. Thiols are highly susceptible to oxidation by atmospheric oxygen, a reaction that is often catalyzed by trace metal impurities.[1]
-
Troubleshooting Steps:
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Implement an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This can be achieved using a balloon filled with the inert gas or a Schlenk line.[1][2][3]
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Utilize Degassed Solvents: Ensure all solvents are thoroughly deoxygenated before use. Common methods for degassing include freeze-pump-thaw cycles, sparging with an inert gas, or sonication under vacuum.[4][5][6][7]
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Minimize Headspace: Use a reaction flask that is appropriately sized for the reaction volume to minimize the amount of gas in the headspace.
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-
Possible Cause 2: Metal-Catalyzed Oxidation. Trace amounts of transition metal ions (e.g., Cu, Fe, Mn) in the reaction mixture can significantly accelerate the rate of thiol oxidation.[8]
-
Troubleshooting Steps:
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Add a Chelating Agent: Introduce a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the reaction mixture to sequester metal ions. A typical concentration for EDTA is 1-5 mM.
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Use High-Purity Reagents and Solvents: Ensure that all reagents and solvents are of high purity to minimize metal contamination.
-
-
Possible Cause 3: Inappropriate pH. The rate of thiol oxidation is pH-dependent. Alkaline conditions favor the formation of the thiolate anion, which is more readily oxidized than the neutral thiol.[1]
-
Troubleshooting Steps:
-
Maintain a Neutral or Acidic pH: If the reaction chemistry allows, maintaining a pH below 7 can help to minimize the concentration of the highly reactive thiolate anion.[9] It is important to note that the pKa of the thiol will determine the extent of thiolate formation at a given pH.
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Issue 2: Low Yield of Thiol-Containing Product After Work-up
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Possible Cause 1: Oxidation During Extraction and Purification. Exposure to air during the work-up and purification steps can lead to the oxidation of the desired product.
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Troubleshooting Steps:
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Degas Work-up Solutions: Use deoxygenated water and organic solvents for all extraction and washing steps.
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Purge Chromatography Solvents: If performing column chromatography, sparge the mobile phase with an inert gas.
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Work Quickly: Minimize the time the thiol is exposed to air.
-
-
Possible Cause 2: Incompatible Reagents. Certain reagents may promote the oxidation of the thiol group.
-
Troubleshooting Steps:
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Review Reagent Compatibility: Carefully check the compatibility of all reagents with the thiol group. Avoid strong oxidizing agents unless they are a required part of the reaction sequence.
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Frequently Asked Questions (FAQs)
Q1: What is the primary oxidation product of this compound?
The primary oxidation product of this compound is the corresponding disulfide, bis(2-(trifluoromethyl)phenyl) disulfide. This occurs through the coupling of two thiyl radicals, which are formed by the one-electron oxidation of the thiol.
Q2: How can I monitor the oxidation of this compound during my reaction?
You can monitor the progress of the reaction and the potential formation of the disulfide by-product using techniques such as:
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Thin-Layer Chromatography (TLC): The disulfide will likely have a different Rf value than the starting thiol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can be used to track the disappearance of the starting material and the appearance of new signals corresponding to the disulfide.
-
Mass Spectrometry (MS): LC-MS or GC-MS can be used to identify the masses of the components in the reaction mixture, allowing for the detection of the disulfide.
Q3: Should I use Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to prevent oxidation?
Both DTT and TCEP are effective reducing agents for maintaining thiols in their reduced state. The choice between them depends on the specific reaction conditions.[10][11][12][13][14]
-
DTT is a thiol-based reducing agent and is effective at neutral to slightly basic pH. However, it can interfere with subsequent reactions involving thiol-reactive reagents (e.g., maleimides) and may need to be removed.[1]
-
TCEP is a non-thiol-based reducing agent that is effective over a wider pH range and is generally more resistant to air oxidation. It typically does not interfere with maleimide chemistry.[10][12][13]
Q4: How should I store this compound to prevent degradation?
To ensure its stability, this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and kept in a cool, dry place.
Data Presentation
Table 1: Physicochemical Properties and Stability of this compound
| Property | Value | Source/Comments |
| CAS Number | 13333-97-6 | [Vendor Data] |
| Molecular Formula | C7H5F3S | [Vendor Data] |
| Molecular Weight | 178.17 g/mol | [Vendor Data] |
| Boiling Point | 175-177 °C | [Vendor Data] |
| Density | 1.35 g/mL at 25 °C | [Vendor Data] |
| Oxidation Potential | Prone to oxidation to the disulfide. The trifluoromethyl group may slightly increase the oxidation potential compared to unsubstituted benzenethiol due to its electron-withdrawing nature. | General Thiol Chemistry |
| Stability in Air | Unstable; readily oxidizes, especially in the presence of light, metal ions, or at basic pH. | General Thiol Chemistry |
| Recommended Storage | Under inert atmosphere (N2 or Ar), refrigerated, protected from light. | General Thiol Chemistry |
Table 2: Comparison of Common Reducing Agents for Thiol Stability
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange | Reduction by a phosphine |
| Effective pH Range | 7.0 - 9.0 | 1.5 - 8.5[12] |
| Odor | Strong, unpleasant | Odorless[10] |
| Air Stability | Prone to air oxidation | More resistant to air oxidation[13] |
| Compatibility with Maleimides | Interferes; must be removed | Generally compatible[10] |
| Metal Chelation | Weak | No |
Experimental Protocols
Protocol 1: Degassing a Solvent by Inert Gas Sparging
-
Place the solvent in a flask equipped with a magnetic stir bar and a septum.
-
Insert a long needle connected to a source of inert gas (nitrogen or argon) into the solvent, ensuring the needle tip is below the liquid surface.
-
Insert a second, shorter needle into the septum to act as a vent.
-
Gently bubble the inert gas through the solvent for at least 30 minutes while stirring.[5]
-
After degassing, remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas in the flask.
Protocol 2: Setting up a Reaction Under an Inert Atmosphere
-
Flame-dry or oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.[2][3]
-
Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and stir bar) while maintaining a positive flow of inert gas.
-
Add the solid reagents to the flask against a counterflow of inert gas.
-
Seal the flask with a septum.
-
Add degassed solvents and liquid reagents via a syringe through the septum.[2]
-
Maintain a positive pressure of inert gas throughout the reaction, for example, by using a balloon filled with nitrogen or argon.[15]
Mandatory Visualization
Caption: Workflow for a typical reaction using this compound.
Caption: Troubleshooting decision tree for disulfide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. How To [chem.rochester.edu]
- 5. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 6. chempap.org [chempap.org]
- 7. Degassing - Wikipedia [en.wikipedia.org]
- 8. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agscientific.com [agscientific.com]
- 11. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 12. mstechno.co.jp [mstechno.co.jp]
- 13. broadpharm.com [broadpharm.com]
- 14. goldbio.com [goldbio.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Purification of 2-(Trifluoromethyl)benzenethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Trifluoromethyl)benzenethiol. Find detailed information on identifying and removing common impurities from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound reactions?
A1: The most prevalent impurity is the corresponding disulfide, bis(2-(trifluoromethyl)phenyl) disulfide , which forms through the oxidation of the thiol. Other potential impurities can include unreacted starting materials, such as 2-chlorobenzotrifluoride or 2-iodobenzotrifluoride, and residual solvents.
Q2: My this compound appears slightly yellow and has a strong odor. Is it impure?
A2: While pure this compound is a colorless liquid, slight yellowing can occur due to the presence of minor oxidized impurities, primarily the disulfide. The strong, unpleasant odor is characteristic of thiols and is not necessarily an indicator of impurity. However, a significant color change or the presence of solid precipitates may indicate a higher level of contamination.
Q3: How can I prevent the formation of disulfide impurities during my reaction and work-up?
A3: To minimize the oxidation of the thiol to the disulfide, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon), especially during purification steps. Degassing solvents prior to use can also be beneficial. During the work-up, using a mild reducing agent in the aqueous wash, such as sodium bisulfite, can help to reduce any disulfide that may have formed.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile impurities, including starting materials and the disulfide byproduct.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F NMR) can also be used to determine the purity and structure of the final product. High-Performance Liquid Chromatography (HPLC) can be employed for purity analysis, often after derivatization of the thiol.[2][3][4]
Troubleshooting Guides
Issue 1: Presence of Disulfide Impurity
Symptoms:
-
A peak corresponding to a higher molecular weight species in the GC-MS analysis.
-
Broadening of peaks in the ¹H NMR spectrum.
-
A faint yellow color in the final product.
Solutions:
-
Reduction followed by Extraction:
-
Protocol: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with an aqueous solution of a reducing agent, such as sodium borohydride (NaBH₄) or dithiothreitol (DTT). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Chemical Reduction:
-
For stubborn disulfide bonds, stronger reducing agents like tris(2-carboxyethyl)phosphine (TCEP) can be used. TCEP is water-soluble and can be easily removed during an aqueous work-up.
-
Issue 2: Contamination with Unreacted Starting Materials
Symptoms:
-
Peaks corresponding to the starting materials (e.g., 2-chlorobenzotrifluoride or 2-iodobenzotrifluoride) are observed in the GC-MS or NMR spectra.
Solutions:
-
Fractional Distillation:
-
This is the most effective method for removing starting materials with different boiling points. The significant difference in boiling points between this compound and common starting materials allows for efficient separation.
Experimental Protocol: Fractional Distillation
-
Set up a fractional distillation apparatus with a short Vigreux column.
-
Ensure all glassware is dry and the system is under an inert atmosphere (nitrogen or argon).
-
Heat the distillation flask gently using a heating mantle.
-
Collect the fractions at their respective boiling points. Discard the initial fraction containing lower-boiling impurities.
-
Collect the main fraction corresponding to the boiling point of this compound (175-177 °C).
-
Monitor the purity of the collected fractions by GC-MS.
Data Presentation: Boiling Points of Key Compounds
-
| Compound | Boiling Point (°C) |
| 2-Chlorobenzotrifluoride | 152-153[5][6][7][8] |
| This compound | 175-177 |
| 2-Iodobenzotrifluoride | 197-198[9][10] |
| bis(2-(trifluoromethyl)phenyl) disulfide | Not available |
-
Column Chromatography:
-
Column chromatography can be used to separate the product from non-volatile starting materials or other byproducts.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate. Start with a low polarity (e.g., 99:1 hexanes:ethyl acetate) and gradually increase the polarity if necessary.
-
Procedure: a. Prepare a slurry of silica gel in the initial eluent and pack the column. b. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. c. Load the sample onto the column. d. Elute the column with the chosen solvent system, collecting fractions. e. Monitor the fractions by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.
-
Issue 3: Product is an Oil Instead of a Solid (for derivatives)
While this compound is a liquid at room temperature, its derivatives may be solids that require purification by recrystallization.
Symptoms:
-
The expected solid product separates as an oil upon cooling the recrystallization solvent.
Solutions:
-
Recrystallization Troubleshooting:
-
Problem: The melting point of the compound is lower than the boiling point of the solvent.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Problem: The solution was cooled too quickly.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
-
Problem: High concentration of impurities.
-
Solution: Consider a preliminary purification step like column chromatography before recrystallization.
-
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature. Common solvents for aryl thiols and their derivatives include ethanol, methanol, or mixtures of solvents like ethanol/water or hexanes/ethyl acetate.
-
Procedure: a. Dissolve the crude solid in a minimal amount of the hot solvent. b. If the solution is colored, add a small amount of activated charcoal and heat briefly. c. Perform a hot filtration to remove insoluble impurities and charcoal. d. Allow the filtrate to cool slowly to room temperature to induce crystallization. e. Cool further in an ice bath to maximize yield. f. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. g. Dry the crystals under vacuum.
-
Logical Workflow for Impurity Removal
The following diagram illustrates a general workflow for the purification of this compound.
Caption: A logical workflow for the purification of this compound.
References
- 1. rsc.org [rsc.org]
- 2. diva-portal.org [diva-portal.org]
- 3. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent | Semantic Scholar [semanticscholar.org]
- 4. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Chlorobenzotrifluoride [intersurfchem.net]
- 6. chemimpex.com [chemimpex.com]
- 7. 88-16-4 CAS MSDS (2-Chlorobenzotrifluoride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 2-Chlorobenzotrifluoride | 88-16-4 [chemicalbook.com]
- 9. 2-Iodobenzotrifluoride | 444-29-1 [chemicalbook.com]
- 10. 2-Iodobenzotrifluoride, 99% | Fisher Scientific [fishersci.ca]
Technical Support Center: Managing Exothermic Reactions with 2-(Trifluoromethyl)benzenethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Trifluoromethyl)benzenethiol. The information is designed to help anticipate and manage potentially exothermic reactions, ensuring laboratory safety and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Toxicity: It can be harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Irritation: It is known to cause skin and serious eye irritation.[1]
-
Respiratory Issues: May cause respiratory irritation.[1]
-
Flammability: It is a combustible liquid. The trifluoromethyl group is generally stable, but the overall reactivity and toxicity of the molecule are of primary concern.[1] Under certain conditions, such as high heat or reaction with strong bases, there is a potential for decomposition, which could release toxic fumes like hydrogen fluoride (HF).[1][3]
Q2: What types of reactions involving this compound have the potential to be exothermic?
-
Oxidation: The oxidation of thiols to disulfides, sulfoxides, or sulfonic acids can be exothermic.[4][5][6] Strong oxidizing agents can lead to more significant heat release.[4]
-
S-Alkylation: The reaction of the thiolate anion with alkyl halides (SN2 reaction) can be exothermic, particularly if the alkyl halide is highly reactive.
-
Michael Addition: The conjugate addition of thiols to α,β-unsaturated carbonyl compounds (Michael addition) can be exothermic.[7][8][9] The exothermicity can be influenced by the nature of the Michael acceptor and the catalyst used.[10]
Q3: How does the trifluoromethyl group affect the reactivity and potential exothermicity of this compound?
A3: The trifluoromethyl group (-CF3) is strongly electron-withdrawing.[1][11] This property can:
-
Increase the acidity of the thiol proton: This makes the formation of the thiolate anion easier, which can increase the rate of reactions where the thiolate is the active nucleophile.
-
Influence the reactivity of the aromatic ring: The electron-withdrawing nature of the -CF3 group can affect the regioselectivity and rate of reactions involving the benzene ring.[11] While the -CF3 group itself is very stable, its electronic influence on the molecule can impact reaction kinetics and thermodynamics, potentially leading to faster and more exothermic reactions compared to non-fluorinated analogues.[12]
Q4: What are the initial signs of a developing thermal runaway reaction?
A4: Key indicators of a potential thermal runaway include:
-
A sudden, unexpected increase in reaction temperature that does not stabilize with standard cooling.
-
A rapid increase in pressure within a closed system.
-
Noticeable changes in the reaction mixture's color or viscosity.
-
Vigorous gas evolution.
-
Boiling of the solvent, even with cooling applied.
Q5: What immediate steps should I take if I suspect a runaway reaction?
A5: If you suspect a runaway reaction, prioritize safety:
-
Alert colleagues and your supervisor immediately.
-
If safe to do so, remove the heating source.
-
Increase cooling to the maximum capacity.
-
If the reaction is equipped with a quenching system, activate it.
-
Be prepared to evacuate the area. Activate the fume hood emergency purge if available.
-
Do not attempt to contain a runaway reaction that is escalating rapidly.
Troubleshooting Guides
Issue 1: Unexpected Exotherm During Oxidation
-
Symptom: A rapid temperature increase is observed upon addition of an oxidizing agent (e.g., hydrogen peroxide, m-CPBA) to this compound.
-
Possible Cause: The rate of heat generation from the oxidation reaction exceeds the rate of heat removal. This can be due to adding the oxidant too quickly or insufficient cooling.
-
Suggested Solution:
-
Slow Addition: Add the oxidizing agent slowly and portion-wise, allowing the temperature to stabilize between additions.
-
Pre-cooling: Cool the reaction mixture to a lower initial temperature before adding the oxidant.
-
Dilution: Increase the solvent volume to provide a larger heat sink.
-
Improved Cooling: Ensure the cooling bath is at the appropriate temperature and that the reaction flask has good thermal contact.
-
Issue 2: Temperature Spike During S-Alkylation with a Reactive Alkyl Halide
-
Symptom: A sharp rise in temperature occurs after adding an alkylating agent (e.g., benzyl bromide, allyl iodide) to a solution of the deprotonated this compound.
-
Possible Cause: The SN2 reaction is highly exothermic, and the rate is fast, leading to rapid heat accumulation.
-
Suggested Solution:
-
Controlled Addition: Add the alkylating agent dropwise using an addition funnel.
-
Reverse Addition: Consider adding the thiolate solution to the alkylating agent to maintain a low concentration of the nucleophile.
-
Solvent Choice: Use a solvent with a higher boiling point to provide a wider temperature operating window.
-
Issue 3: Reaction Temperature Climbs During a Catalyzed Michael Addition
-
Symptom: After adding a catalyst (e.g., a base or nucleophile) to a mixture of this compound and an α,β-unsaturated compound, the temperature begins to rise uncontrollably.
-
Possible Cause: The catalytic cycle is proceeding very rapidly, leading to a high rate of heat evolution.
-
Suggested Solution:
-
Catalyst Loading: Reduce the amount of catalyst used.
-
Temperature Control: Maintain a low reaction temperature throughout the addition of the catalyst and reactants.
-
Staggered Addition: Add the catalyst in small portions or as a dilute solution.
-
Data Presentation
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C7H5F3S |
| Molecular Weight | 178.17 g/mol |
| Boiling Point | 175-177 °C |
| Density | 1.35 g/mL at 25 °C |
Table 2: Recommended Cooling Bath Temperatures for Potentially Exothermic Reactions
| Reaction Type | Recommended Initial Temperature | Notes |
| Oxidation | -10 °C to 0 °C | Dependent on the strength of the oxidizing agent. |
| S-Alkylation | 0 °C to room temperature | Dependent on the reactivity of the electrophile. |
| Michael Addition | 0 °C to room temperature | Can be highly catalyst-dependent. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Potentially Exothermic Reactions
-
Setup:
-
Conduct the reaction in a round-bottom flask equipped with a magnetic stir bar, a digital thermometer or thermocouple to monitor the internal temperature, a reflux condenser, and an addition funnel for controlled reagent addition.[13]
-
Place the flask in a cooling bath (e.g., ice-water, dry ice/acetone) on a magnetic stir plate.
-
-
Procedure:
-
Charge the flask with this compound and the solvent.
-
Cool the mixture to the desired initial temperature.
-
Slowly add the second reactant or catalyst via the addition funnel, monitoring the internal temperature closely.
-
Maintain the desired reaction temperature by adjusting the cooling bath.
-
If the temperature rises more than 5-10 °C above the set point, immediately stop the addition and allow the reaction to cool before resuming.
-
-
Work-up and Quenching:
Mandatory Visualization
Caption: Workflow for managing potentially exothermic reactions.
Caption: Troubleshooting guide for unexpected exotherms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Di- and Trifluoromethyl(thiol)ations [ruhr-uni-bochum.de]
- 13. Monitoring reactions | Teaching practical science | CPD article | RSC Education [edu.rsc.org]
- 14. sarponggroup.com [sarponggroup.com]
- 15. reddit.com [reddit.com]
Validation & Comparative
Comparing the reactivity of 2-(Trifluoromethyl)benzenethiol with other substituted thiophenols
For researchers, scientists, and drug development professionals, a nuanced understanding of the structure-reactivity relationships of substituted thiophenols is paramount for their effective application in organic synthesis and medicinal chemistry. This guide provides a comparative analysis of the reactivity of 2-(Trifluoromethyl)benzenethiol against other substituted thiophenols, leveraging experimental data to elucidate the influence of the trifluoromethyl group on key chemical properties.
The reactivity of a substituted thiophenol is primarily governed by the electronic and steric effects of the substituents on the aromatic ring. These effects modulate the acidity of the thiol proton (pKa), the nucleophilicity of the corresponding thiophenolate, and the propensity of the thiol to undergo oxidation. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms, which significantly influences the chemical behavior of the thiol functionality.
Comparative Reactivity Data
To quantitatively compare the reactivity of this compound with other substituted thiophenols, key experimental parameters such as pKa values and nucleophilicity parameters are considered. The pKa value provides a measure of the acidity of the thiol, while the Mayr nucleophilicity parameter (N) quantifies the nucleophilic reactivity of the corresponding thiophenolate anion.
| Compound | Substituent | pKa (in DMSO) | pKa (in Water) | Mayr's Nucleophilicity Parameter (N) (in DMSO) |
| This compound | 2-CF3 | 5.67 (Predicted) | Not available | Not available |
| Thiophenol | H | 10.3 | 6.62 | 14.83 |
| 4-Methylbenzenethiol | 4-CH3 | 11.2 | 6.82 | 15.34 |
| 4-Methoxybenzenethiol | 4-OCH3 | 11.2 | 6.76 (Predicted) | 15.93 |
| 4-Chlorobenzenethiol | 4-Cl | 9.0 | 5.9 | 13.78 |
| 4-Nitrobenzenethiol | 4-NO2 | 5.5 | 4.4 | 11.23 |
| 3,5-Bis(trifluoromethyl)thiophenol | 3,5-(CF3)2 | 4.90 (Predicted) | Not available | Not available |
Analysis of Reactivity:
The strongly electron-withdrawing nature of the trifluoromethyl group is expected to significantly increase the acidity of the thiol proton in this compound, resulting in a lower pKa value compared to thiophenol and thiophenols with electron-donating or weakly electron-withdrawing substituents. The predicted pKa of 5.67 for this compound is notably lower than that of thiophenol (10.3 in DMSO), indicating it is a considerably stronger acid. This increased acidity is due to the stabilization of the resulting thiophenolate anion by the inductive effect of the -CF3 group.
Conversely, the electron-withdrawing -CF3 group is expected to decrease the nucleophilicity of the corresponding thiophenolate. By withdrawing electron density from the sulfur atom, the -CF3 group reduces its ability to donate its lone pair of electrons to an electrophile. While an experimental Mayr's N parameter is not available, it is anticipated to be significantly lower than that of thiophenolate and its electron-donating substituted counterparts. This trend is observed in the available data, where the strongly electron-withdrawing nitro group in 4-nitrobenzenethiol results in the lowest N value (11.23) in the series.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of the reactivity parameters discussed above. Below are representative protocols for key experiments.
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the different UV-Vis absorbance spectra of the protonated thiol (ArSH) and the deprotonated thiophenolate (ArS⁻).
Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 2-3 pH units above and below the expected pKa of the thiophenol. The ionic strength of the buffers should be kept constant.
-
Preparation of Thiophenol Stock Solution: Prepare a stock solution of the thiophenol in a suitable solvent (e.g., DMSO or ethanol) at a known concentration.
-
Sample Preparation: For each buffer solution, add a small, constant volume of the thiophenol stock solution to a known volume of the buffer in a quartz cuvette. The final concentration of the thiophenol should be in a range that gives an absorbance reading between 0.1 and 1.0.
-
UV-Vis Measurement: Record the UV-Vis spectrum of each sample at a constant temperature.
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance for the acidic (ArSH) and basic (ArS⁻) forms of the thiophenol.
-
At a selected wavelength where the absorbance difference between the two forms is significant, plot the absorbance as a function of pH.
-
The pKa is the pH at the inflection point of the resulting sigmoidal curve.
-
Alternatively, the pKa can be determined using the following equation: pKa = pH + log [(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, A_max is the absorbance of the basic form, and A_min is the absorbance of the acidic form.
-
Determination of Mayr's Nucleophilicity Parameter (N)
This method involves measuring the second-order rate constants for the reaction of a series of substituted thiophenolates with a set of reference electrophiles (e.g., benzhydrylium ions).
Protocol:
-
Instrumentation: The kinetics of the reactions are typically followed using a stopped-flow spectrophotometer to measure the disappearance of the colored electrophile.
-
Preparation of Solutions:
-
Prepare stock solutions of the substituted thiols in a suitable anhydrous solvent (e.g., DMSO).
-
Prepare solutions of the corresponding thiophenolates by adding a stoichiometric amount of a strong, non-nucleophilic base (e.g., a phosphazene base) to the thiol solutions under an inert atmosphere.
-
Prepare stock solutions of the reference electrophiles in the same solvent.
-
-
Kinetic Measurements:
-
The reaction is initiated by rapidly mixing the thiophenolate solution with the electrophile solution in the stopped-flow apparatus.
-
The disappearance of the electrophile is monitored at its wavelength of maximum absorbance.
-
Pseudo-first-order conditions are typically employed, with the concentration of the thiophenolate being at least 10 times greater than the concentration of the electrophile.
-
The observed rate constant (k_obs) is determined by fitting the absorbance decay to a first-order exponential function.
-
-
Data Analysis:
-
The second-order rate constant (k) is obtained from the slope of a plot of k_obs versus the concentration of the thiophenolate.
-
The nucleophilicity parameter (N) and the sensitivity parameter (sN) are then determined by plotting the logarithm of the second-order rate constants (log k) for the reactions of a given thiophenolate with a series of reference electrophiles against their known electrophilicity parameters (E), according to the Mayr equation: log k = sN(N + E)
-
Factors Influencing Thiophenol Reactivity
The interplay of electronic and steric effects governs the reactivity of substituted thiophenols. A diagram illustrating these relationships is provided below.
Figure 1. Influence of substituent effects on the chemical properties of thiophenols.
This guide highlights the significant impact of the 2-trifluoromethyl substituent on the reactivity of benzenethiol. While experimental data for this specific compound is limited, the established trends in structure-reactivity relationships for substituted thiophenols provide a strong basis for predicting its behavior. Further experimental investigation is warranted to precisely quantify the pKa and nucleophilicity of this compound, which will be invaluable for its application in synthetic and medicinal chemistry.
A Comparative Guide to Products Synthesized from 2-(Trifluoromethyl)benzenethiol: Characterization and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of products synthesized from 2-(trifluoromethyl)benzenethiol, focusing on their characterization, performance, and relevant experimental protocols. The incorporation of the trifluoromethyl group often imparts unique physicochemical properties to molecules, influencing their biological activity and making them valuable in drug discovery and materials science. This guide will focus on a key class of compounds derived from this compound: phenothiazines, with a particular emphasis on the antipsychotic agent Triflupromazine and its precursor, 2-(trifluoromethyl)phenothiazine.
Performance Comparison: Triflupromazine vs. Chlorpromazine
A primary application of 2-(trifluoromethyl)phenothiazine is in the synthesis of Triflupromazine, a first-generation antipsychotic. A relevant comparator for this drug is Chlorpromazine, a structurally similar phenothiazine antipsychotic that lacks the trifluoromethyl group, featuring a chlorine atom at the 2-position instead. The trifluoromethyl group significantly impacts the drug's potency and receptor binding affinity.
Antipsychotic Activity: Dopamine Receptor Binding Affinity
The primary mechanism of action for typical antipsychotics like Triflupromazine and Chlorpromazine is the antagonism of dopamine D2 receptors in the brain. The binding affinity for various dopamine receptor subtypes is a key indicator of a drug's potency and potential side-effect profile. A lower inhibition constant (Kᵢ) value signifies a higher binding affinity.
| Compound | Dopamine D1 Receptor Kᵢ (nM) | Dopamine D2 Receptor Kᵢ (nM) | Dopamine D3 Receptor Kᵢ (nM) | Dopamine D4 Receptor Kᵢ (nM) |
| Trifluoperazine * | 2.9 | 1.4 | 3.8 | 0.7 |
| Chlorpromazine | 15 | 3.5 | 7.5 | 5.5 |
*Note: Data for Trifluoperazine, a closely related trifluoromethylphenothiazine, is presented here as a proxy for Triflupromazine due to the availability of comprehensive comparative data for this analogue against Chlorpromazine at multiple dopamine receptor subtypes.[1] Both Trifluoperazine and Triflupromazine are trifluoromethyl-substituted phenothiazine antipsychotics.
As the data indicates, the trifluoromethyl-containing compound generally exhibits a higher binding affinity for dopamine receptors, particularly the D2, D3, and D4 subtypes, when compared to its chlorinated counterpart, Chlorpromazine.[1] This is consistent with structure-activity relationship studies of phenothiazines, which suggest that a trifluoromethyl substituent at the 2-position leads to more potent antipsychotic activity than a chlorine substituent.
Antiproliferative Activity
Phenothiazine derivatives have also been investigated for their potential as anticancer agents. The substitution at the 2-position of the phenothiazine ring has been shown to influence this activity.
| Compound | Antitumor Activity (TCID₅₀ in µg/mL against HEp-2 cells) |
| 2-(Trifluoromethyl)phenothiazine | Potent |
| 2-Chlorophenothiazine | Relatively weak |
Note: Specific TCID₅₀ values were not provided in the source, but the relative potency was described.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these compounds are crucial for reproducibility and further research.
Synthesis of 2-(Trifluoromethyl)phenothiazine
This protocol describes a general method for the synthesis of 2-substituted phenothiazines, which can be adapted for 2-(trifluoromethyl)phenothiazine. The synthesis involves the reaction of a substituted aminobenzenethiol with a nitrobenzene derivative, followed by cyclization.
Materials:
-
2-amino-4-(trifluoromethyl)benzenethiol zinc salt
-
o-Nitrochlorobenzene
-
Sodium hydroxide
-
Isopropanol
-
N,N-dimethylformamide
-
Anhydrous potassium carbonate
Procedure:
-
Preparation of 2-amino-4-(trifluoromethyl)-2'-nitrodiphenylsulfide: A suspension of the zinc salt of 2-amino-4-(trifluoromethyl)benzenethiol in isopropanol is treated with a solution of sodium hydroxide in water. To this, a solution of o-nitrochlorobenzene in isopropanol is added, and the mixture is heated to reflux for 4 hours.[2]
-
Cyclization to 2-(Trifluoromethyl)phenothiazine: The resulting 2-amino-4-(trifluoromethyl)-2'-nitrodiphenylsulfide is then refluxed with anhydrous potassium carbonate in N,N-dimethylformamide for 2 hours to yield 2-(trifluoromethyl)phenothiazine.[2]
Synthesis of Triflupromazine
Triflupromazine is synthesized from 2-(trifluoromethyl)phenothiazine via alkylation.
Materials:
-
2-(Trifluoromethyl)phenothiazine
-
3-Chloro-N,N-dimethylpropan-1-amine
-
Sodium amide
Procedure:
-
2-(Trifluoromethyl)phenothiazine is reacted with 3-chloro-N,N-dimethylpropan-1-amine in the presence of sodium amide to yield Triflupromazine.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: NMR spectroscopy is essential for the structural elucidation of the synthesized compounds.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
-
Data Analysis: Process the raw data (FID) by applying Fourier transformation, phasing, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: HPLC is used to determine the purity of the synthesized compounds and can be used for quantification.
-
Typical Conditions for Triflupromazine Analysis: [3][4]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 97:3 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 262 nm).
-
Injection Volume: 20 µL.
-
Temperature: 40°C.
-
Infrared (IR) Spectroscopy:
-
Purpose: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: Samples can be prepared as KBr pellets or analyzed as a thin film.
-
Analysis: The IR spectrum will show characteristic absorption bands for the functional groups present in the phenothiazine structure, such as C-H, C=C, C-N, and C-S vibrations.
Biological Assays
Dopamine Receptor Binding Assay (Competitive Radioligand Binding):
-
Objective: To determine the binding affinity (Kᵢ) of the synthesized compounds for dopamine receptors.
-
Materials:
-
Cell membranes expressing the specific dopamine receptor subtype (e.g., from CHO or HEK293 cells).
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]spiperone for D2-like receptors).
-
The unlabeled test compound (e.g., Triflupromazine or Chlorpromazine).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value.
-
The IC₅₀ value is then converted to the Kᵢ value using the Cheng-Prusoff equation.
-
Cell Viability Assay (e.g., MTT Assay for Antiproliferative Activity):
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
-
Materials:
-
Cancer cell line (e.g., HEp-2).
-
Cell culture medium and supplements.
-
The test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value from the dose-response curve.
-
Visualizations
Dopamine Receptor Signaling Pathway
The following diagram illustrates the antagonistic action of Triflupromazine on the dopamine D2 receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Simultaneous RP-HPLC Estimation of Trifluoperazine Hydrochloride and Chlordiazepoxide in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized 2-(Trifluoromethyl)benzenethiol Derivatives: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development, ensuring both safety and efficacy. For novel compounds like derivatives of 2-(Trifluoromethyl)benzenethiol, a versatile building block in medicinal chemistry, selecting the appropriate analytical technique is critical. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical methods, supported by experimental protocols and data, to aid researchers in making informed decisions for purity validation.
Comparative Analysis of Key Purity Determination Techniques
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for impurity profiling due to its high resolution, sensitivity, and applicability to a broad range of non-volatile and thermally sensitive compounds.[1][2] However, a comprehensive purity assessment often involves orthogonal methods to ensure all potential impurities are detected and quantified. The following table compares HPLC with other powerful analytical techniques.
| Technique | Principle | Advantages | Limitations | Best Suited For |
| HPLC (UV) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | - High resolution and sensitivity.[2]- Excellent for non-volatile or thermally labile compounds.- Well-established quantitative method.- Wide range of detectors available.[1] | - Requires chromophoric analytes for UV detection.- Impurities with no UV absorption may be missed.- Identification is based on retention time, requiring reference standards. | Routine purity checks, quantification of known impurities, and analysis of non-volatile aromatic compounds. |
| LC-MS | Combines the separation power of LC with the mass analysis capabilities of Mass Spectrometry. | - Provides molecular weight information for peak identification.[3][4]- High sensitivity and specificity.[4]- Capable of identifying unknown impurities and degradation products.[3][5] | - Mobile phase compatibility can be a challenge (non-volatile buffers must be avoided).[5]- Higher operational complexity and cost than HPLC-UV. | Comprehensive impurity profiling, structural elucidation of unknown impurities, and trace-level impurity detection.[4][5] |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass analysis. | - Ideal for volatile and semi-volatile compounds.[2][6]- High sensitivity and excellent for identifying residual solvents.[1][2]- Provides structural information from fragmentation patterns. | - Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for polar compounds like thiols to improve volatility and peak shape.[6] | Analysis of volatile organic impurities, starting materials, and residual solvents. |
| qNMR | The area of an NMR signal is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | - Absolute quantification without a specific reference standard for the analyte.[7][8]- Provides detailed structural information.- ¹⁹F NMR is particularly powerful for fluorinated compounds.- Non-destructive technique. | - Lower sensitivity compared to chromatographic methods.- Requires highly pure and stable internal standards.- Complex spectra can lead to signal overlap. | Absolute purity determination of the main component, structural confirmation, and quantification without analyte-specific standards.[9] |
Experimental Workflow & Logic
The selection and application of analytical techniques for purity validation follow a structured workflow. The initial step involves sample preparation, followed by analysis using a primary technique like HPLC. Depending on the results, further investigation with orthogonal or more structurally informative methods may be required.
The choice between these powerful techniques is often guided by the physicochemical properties of the analyte and the specific goals of the analysis.
Detailed Experimental Protocol: HPLC Purity Assay
This section provides a robust starting method for the purity analysis of this compound derivatives by Reversed-Phase HPLC (RP-HPLC).
1. Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[10]
-
Chemicals:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid or Trifluoroacetic Acid (TFA) (for peak shape improvement)
-
Synthesized this compound derivative (analyte)
-
2. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[10]
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
3. Sample Preparation
-
Stock Solution: Accurately weigh and dissolve the synthesized compound in acetonitrile to prepare a stock solution of approximately 1.0 mg/mL.[10]
-
Working Solution: Dilute the stock solution with the mobile phase (at initial conditions, e.g., 40% Acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Data Analysis and Purity Calculation
-
Identify the main peak corresponding to the this compound derivative based on its retention time.
-
Integrate the peak area of the main component and all impurity peaks detected.
-
Calculate the purity using the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Hypothetical Data Presentation
The following table presents example data from an HPLC analysis of a synthesized this compound derivative, demonstrating how quantitative results can be clearly summarized.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 4.52 | 1,520 | 0.08 | Starting Material |
| 2 | 8.76 | 3,450 | 0.18 | By-product 1 |
| 3 | 12.15 | 1,905,800 | 99.56 | Product |
| 4 | 15.33 | 3,100 | 0.16 | Dimer Impurity |
| Total | 1,913,870 | 100.00 |
This structured approach, combining a primary separation technique like HPLC with orthogonal methods such as LC-MS and qNMR when necessary, provides a robust framework for the comprehensive validation of synthesized this compound derivatives, meeting the stringent requirements of the pharmaceutical industry.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. chimia.ch [chimia.ch]
- 4. biomedres.us [biomedres.us]
- 5. hpst.cz [hpst.cz]
- 6. benchchem.com [benchchem.com]
- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Trifluoromethylthiolating Agents for Modern Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of the trifluoromethylthio (SCF3) group is a cornerstone in modern medicinal and agricultural chemistry. Its unique combination of high lipophilicity and strong electron-withdrawing character can significantly enhance the metabolic stability, membrane permeability, and overall bioactivity of molecules.[1][2] This guide provides an objective comparison of prominent trifluoromethylthiolating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic challenges.
At a Glance: Classification of Trifluoromethylthiolating Agents
Trifluoromethylthiolating agents can be broadly categorized into three main classes based on their mode of reactivity: electrophilic, nucleophilic, and radical precursors. The choice of reagent is dictated by the nature of the substrate and the desired transformation.
Caption: Classification of common trifluoromethylthiolating agents.
Performance Comparison: Electrophilic Trifluoromethylthiolation
The direct introduction of the SCF3 group onto electron-rich substrates is a common and valuable transformation. The following tables summarize the performance of leading electrophilic trifluoromethylthiolating agents across various substrate classes.
Trifluoromethylthiolation of Arenes and Heterocycles
Table 1: Electrophilic Trifluoromethylthiolation of Indole Derivatives
| Reagent | Substrate | Product Yield (%) | Reference |
| N-(Trifluoromethylthio)saccharin | Indole | 95 | [1] |
| N-Trifluoromethylthiodibenzenesulfonimide | Indole | 98 | [1] |
| S-Trifluoromethyl trifluoromethanesulfonothioate (TTST) | Indole | 92 | [1] |
| N-(Trifluoromethylthio)saccharin | 2-Methylindole | 92 | [1] |
| N-Trifluoromethylthiodibenzenesulfonimide | 2-Methylindole | 96 | [1] |
| S-Trifluoromethyl trifluoromethanesulfonothioate (TTST) | 2-Methylindole | 89 | [1] |
Key Observations:
-
N-Trifluoromethylthiodibenzenesulfonimide consistently provides excellent yields for the trifluoromethylthiolation of indoles, demonstrating its high electrophilicity.[1]
-
N-(Trifluoromethylthio)saccharin and TTST are also highly effective reagents for this transformation.[1]
Table 2: Trifluoromethylthiolation of Other Aromatic and Heteroaromatic Substrates
| Reagent | Substrate | Product Yield (%) | Reference |
| N-Trifluoromethylthiodibenzenesulfonimide | Anisole | 85 | [3] |
| N-(Trifluoromethylthio)saccharin | 1,3,5-Trimethoxybenzene | 91 | [4] |
| N-Trifluoromethylthiodibenzenesulfonimide | Pyrrole | 88 | [3] |
| N-(Trifluoromethylthio)saccharin | Carbazole | 82 | [4] |
Key Observations:
-
Highly electron-rich arenes and heterocycles are excellent substrates for electrophilic trifluoromethylthiolation.
-
The choice of reagent can be critical for less activated aromatic systems.
Trifluoromethylthiolation of Thiols
Table 3: S-Trifluoromethylthiolation of Thiols
| Reagent | Substrate | Product Yield (%) | Reference |
| N-Trifluoromethylthiodibenzenesulfonimide | 4-Methylbenzenethiol | 95 | [3] |
| N-(Trifluoromethylthio)saccharin | 4-Chlorobenzenethiol | 92 | [5] |
| S-Trifluoromethyl trifluoromethanesulfonothioate (TTST) | Benzenethiol | 94 | [6] |
Key Observations:
-
The S-trifluoromethylthiolation of thiols proceeds in high yields with a variety of electrophilic reagents.
Trifluoromethylthiolation of Carbonyl Compounds
Table 4: α-Trifluoromethylthiolation of β-Keto Esters
| Reagent | Substrate | Product Yield (%) | Reference |
| N-Trifluoromethylthiodibenzenesulfonimide | Ethyl 2-oxocyclohexanecarboxylate | 92 | [3] |
| N-(Trifluoromethylthio)saccharin | Ethyl 2-oxocyclopentanecarboxylate | 88 | [7] |
| Trifluoromethanesulfonyl hypervalent iodonium ylide | Methyl 1-oxo-indan-2-carboxylate | 85 | [8] |
Key Observations:
-
A range of electrophilic reagents are effective for the α-trifluoromethylthiolation of β-keto esters, a key transformation for the synthesis of complex fluorinated molecules.[9]
Radical Trifluoromethylthiolation
The generation of the trifluoromethylthio radical (•SCF3) has emerged as a powerful strategy for the functionalization of unsaturated systems and C-H bonds. Various precursors and activation methods can be employed to generate this highly reactive intermediate.
Caption: Common methods for generating the trifluoromethylthio radical.
Trifluoromethylthiolation of Alkenes
Table 5: Radical Trifluoromethylthiolation of Alkenes
| Reagent/Initiator | Substrate | Product | Yield (%) | Reference |
| N-(Trifluoromethylthio)saccharin / fac-[Ir(ppy)3] | Styrene | 2-Phenyl-1-(trifluoromethylthio)ethanol | 85 | [10] |
| AgSCF3 / K2S2O8 | 1-Octene | 1-Iodo-2-(trifluoromethylthio)octane | 78 | [2] |
| CF3SO2Na / fac-[Ir(ppy)3] / PPh3 / Cu(I) | 4-Bromostyrene | 1,2-bis(Trifluoromethylthio) derivative | 72 | [11] |
Key Observations:
-
Photoredox catalysis provides a mild and efficient method for the radical trifluoromethylthiolation of alkenes.[10]
-
The choice of radical precursor and initiator allows for diverse difunctionalization of the double bond.
Experimental Protocols
A standardized experimental workflow is crucial for the objective comparison of different reagents.
Caption: A general experimental workflow for comparing trifluoromethylthiolating agents.
General Procedure for Electrophilic Trifluoromethylthiolation of Indoles
To a solution of the indole (0.5 mmol) in a suitable solvent (e.g., CH2Cl2, 2 mL) is added the electrophilic trifluoromethylthiolating agent (0.6 mmol). The reaction mixture is stirred at room temperature for the time specified in the literature. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-(trifluoromethylthio)indole.
General Procedure for Radical Trifluoromethylthiolation of Alkenes via Photoredox Catalysis
In a nitrogen-filled glovebox, the alkene (0.2 mmol), N-(trifluoromethylthio)saccharin (0.3 mmol), and the photocatalyst (e.g., fac-[Ir(ppy)3], 1-5 mol%) are dissolved in a degassed solvent (e.g., CH3CN, 2 mL) in a sealed vial. The reaction mixture is then irradiated with a blue LED lamp at room temperature for the specified time. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the difunctionalized product.[10][12]
Conclusion
The field of trifluoromethylthiolation has witnessed remarkable advancements, providing chemists with a diverse toolkit of reagents to introduce the valuable SCF3 moiety. Electrophilic reagents, particularly N-trifluoromethylthiodibenzenesulfonimide, offer high reactivity for electron-rich substrates. Radical methods, often initiated by photoredox catalysis, have opened new avenues for the functionalization of alkenes and C-H bonds under mild conditions. The selection of the optimal trifluoromethylthiolating agent will depend on a careful consideration of the substrate's reactivity, the desired bond formation, and the tolerance of other functional groups within the molecule. This guide provides a data-driven starting point for researchers to make informed decisions in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Di- and Trifluoromethyl(thiol)ations [ruhr-uni-bochum.de]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective electrophilic trifluoromethylthiolation of β-ketoesters: a case of reactivity and selectivity bias for organocatalysis. | Semantic Scholar [semanticscholar.org]
- 10. Generation of the SCF3 Radical by Photoredox Catalysis: Intra- and Intermolecular Carbotrifluoromethylthiolation of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Spectral Properties of 2-, 3-, and 4-(Trifluoromethyl)benzenethiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectral data for the ortho, meta, and para isomers of (trifluoromethyl)benzenethiol. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification, characterization, and application in research and development, particularly in fields where fluorine-containing compounds are of significant interest.
Introduction
2-, 3-, and 4-(Trifluoromethyl)benzenethiol are isomers with the trifluoromethyl group positioned at different locations on the benzene ring relative to the thiol group. This positional variation, or isomerism, leads to distinct electronic environments for the nuclei within each molecule. These differences are manifested in their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a unique spectral fingerprint for each isomer.
Comparative Spectral Data
The following tables summarize the available spectral data for 2-, 3-, and 4-(Trifluoromethyl)benzenethiol. The data has been compiled from various sources and is presented to facilitate a clear comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment of the nuclei.
¹H NMR Data
| Isomer | Aromatic Protons (ppm) | Thiol Proton (ppm) |
| 2-(Trifluoromethyl)benzenethiol | 7.0 - 7.6 (multiplet) | ~3.7 (singlet) |
| 3-(Trifluoromethyl)benzenethiol | 7.2 - 7.6 (multiplet) | ~3.6 (singlet) |
| 4-(Trifluoromethyl)benzenethiol | ~7.5 (doublet), ~7.3 (doublet) | ~3.7 (singlet) |
¹³C NMR Data
| Isomer | C-S (ppm) | Aromatic Carbons (ppm) | CF₃ (ppm) | ¹J(C-F) (Hz) |
| This compound | ~130 | 125-138 | ~129 (quartet) | ~273 |
| 3-(Trifluoromethyl)benzenethiol | ~131 | 122-135 | ~124 (quartet) | ~272 |
| 4-(Trifluoromethyl)benzenethiol | ~127 | 125-137 | ~124 (quartet) | ~272 |
¹⁹F NMR Data
| Isomer | Chemical Shift (ppm) |
| This compound | ~ -61 |
| 3-(Trifluoromethyl)benzenethiol | ~ -63 |
| 4-(Trifluoromethyl)benzenethiol | ~ -63 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for the (trifluoromethyl)benzenethiol isomers are summarized below. The S-H stretching vibration is typically weak and can sometimes be difficult to observe. The C-F stretching vibrations are usually strong and appear in a characteristic region of the spectrum.
| Isomer | S-H Stretch (cm⁻¹) | C-S Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound | ~2570 | ~700-600 | 1300-1100 (strong) | ~3100-3000 | ~1600-1450 |
| 3-(Trifluoromethyl)benzenethiol | Not clearly observed | ~700-600 | 1300-1100 (strong) | ~3100-3000 | ~1600-1450 |
| 4-(Trifluoromethyl)benzenethiol | Not clearly observed | ~700-600 | 1300-1100 (strong) | ~3100-3000 | ~1600-1450 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For the (trifluoromethyl)benzenethiol isomers, the molecular ion peak (M⁺) is expected at m/z 178. The fragmentation patterns can provide further structural information.
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 178 | 177 (M-H)⁺, 145 (M-SH)⁺, 127 (M-CF₃)⁺ |
| 3-(Trifluoromethyl)benzenethiol | 178 | 177 (M-H)⁺, 145 (M-SH)⁺, 127 (M-CF₃)⁺ |
| 4-(Trifluoromethyl)benzenethiol | 178 | 177 (M-H)⁺, 145 (M-SH)⁺, 127 (M-CF₃)⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented.
NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy: Spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
¹³C NMR Spectroscopy: Spectra were recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. Proton-decoupled spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
¹⁹F NMR Spectroscopy: Spectra were recorded on the same 400 MHz spectrometer at a frequency of 376 MHz. Proton-decoupled spectra were acquired with a spectral width of 50 ppm, a relaxation delay of 1 s, and 64 scans. Chemical shifts were referenced to an external standard of CFCl₃ (δ = 0 ppm).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy: A small drop of the neat liquid sample was placed directly onto the diamond crystal of an ATR accessory. The spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS): A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used. A 1 µL sample of a dilute solution of the analyte in dichloromethane was injected into the GC. The GC was equipped with a 30 m x 0.25 mm ID fused silica capillary column with a 0.25 µm film thickness. The oven temperature was programmed from 50°C (hold 2 min) to 250°C at a rate of 10°C/min. The mass spectrometer was operated in full scan mode from m/z 40 to 400.
Visualization of Isomeric Effects on Spectral Data
The following diagrams illustrate the logical relationships between the isomeric structures and their resulting spectral characteristics.
Caption: Relationship between isomeric structure and spectral properties.
Caption: General experimental workflow for spectral analysis.
Conclusion
The spectral data of 2-, 3-, and 4-(trifluoromethyl)benzenethiol exhibit subtle yet distinct differences that arise from the varied positioning of the trifluoromethyl group. These differences are most pronounced in the NMR spectra, where the chemical shifts of the aromatic protons and carbons are uniquely influenced by the electron-withdrawing nature of the CF₃ group and its proximity to other atoms. While the IR and mass spectra show more similarities, careful analysis can still reveal characteristic features for each isomer. This comparative guide provides a valuable resource for the identification and characterization of these important chemical compounds.
Comparative Guide to the Electronic Properties of 2-(Trifluoromethyl)benzenethiol: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 2-(Trifluoromethyl)benzenethiol, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational data for this specific compound, this guide leverages Density Functional Theory (DFT) studies on structurally related benzenethiol derivatives to predict and contextualize its electronic characteristics. By comparing the known effects of various substituents on the electronic landscape of the benzenethiol scaffold, we can infer the influence of the potent electron-withdrawing trifluoromethyl group.
Introduction to Benzenethiols and the Significance of the Trifluoromethyl Group
Benzenethiols are a class of organosulfur compounds characterized by a sulfhydryl group (-SH) attached to a benzene ring. They serve as versatile building blocks in the synthesis of pharmaceuticals and other functional materials. The electronic properties of the benzene ring can be finely tuned by the introduction of various substituents.
The trifluoromethyl (-CF3) group is a particularly powerful modulator of electronic properties. It is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1][2] This property can significantly impact a molecule's reactivity, binding affinity to biological targets, and its potential for use in electronic devices.[2] Understanding the electronic properties of this compound is therefore crucial for its application in drug design and materials science.
Comparison of Electronic Properties: A Data-Driven Analysis
To provide a framework for understanding the electronic properties of this compound, we present a comparison with the parent molecule, benzenethiol, and other substituted derivatives. The data presented below is a synthesis of experimental values and results from DFT calculations found in the scientific literature.
Table 1: Comparison of Key Electronic Properties of Substituted Benzenethiols
| Compound | Substituent (Position) | Ionization Potential (eV) | Electron Affinity (eV) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Benzenethiol | -H | 8.32 ± 0.01[3][4] | Not Experimentally Found | -5.025 to -5.55[5] | -2.49 to -3.057[5] | 1.968 to 3.06[5] |
| This compound | -CF3 (ortho) | Predicted: > 8.32 | Predicted: > Benzenethiol | Predicted: < -5.55 | Predicted: < -3.057 | Predicted: Similar to or slightly smaller than Benzenethiol |
| 2-Aminobenzenethiol | -NH2 (ortho) | < 8.32 | < Benzenethiol | > -5.025 | > -2.49 | < 1.968 |
| 2-Nitrobenzenethiol | -NO2 (ortho) | > 8.32 | > Benzenethiol | < -5.55 | < -3.057 | < 1.968 |
Note: Predicted values for this compound are based on the known strong electron-withdrawing nature of the -CF3 group.[1][2] DFT calculations would be required to obtain precise theoretical values.
Interpretation of Data:
-
Ionization Potential (IP): The ionization potential is the energy required to remove an electron from a molecule. A higher IP indicates greater stability of the molecule's electrons. The strong electron-withdrawing -CF3 group is expected to stabilize the electrons in the benzene ring, thus increasing the ionization potential of this compound compared to the unsubstituted benzenethiol.[1] Conversely, an electron-donating group like -NH2 would be expected to lower the IP.
-
Electron Affinity (EA): Electron affinity is the energy released when a molecule accepts an electron. A higher EA suggests a greater ability to accept an electron. The electron-withdrawing nature of the -CF3 group will make the benzene ring more electron-deficient, thereby increasing its affinity for an additional electron.
-
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals in determining a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential (a higher HOMO energy corresponds to a lower IP), while the LUMO energy is related to the electron affinity (a lower LUMO energy corresponds to a higher EA). The electron-withdrawing -CF3 group is predicted to lower the energies of both the HOMO and LUMO orbitals.[6]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, which is an indicator of the molecule's chemical reactivity and the energy required for electronic excitation. While the -CF3 group lowers both frontier orbital energies, the effect on the gap is not straightforward and would require specific DFT calculations. However, for many substituted aromatic systems, strongly electron-withdrawing groups can lead to a smaller HOMO-LUMO gap, suggesting increased reactivity in certain contexts.[6]
Methodologies and Protocols
A detailed understanding of the methods used to obtain the data presented is essential for critical evaluation.
Experimental Protocols
1. Determination of Ionization Potential:
-
Photoelectron Spectroscopy (PES): This is a primary technique for determining the ionization energies of molecules.[7] In a typical experiment, a sample in the gas phase is irradiated with high-energy photons (e.g., UV or X-rays). The kinetic energy of the ejected photoelectrons is measured, and from this, the binding energy of the electrons in the molecule can be determined. The lowest binding energy corresponds to the first ionization potential.
2. Determination of Electron Affinity:
-
Electron Capture Detection (ECD): This gas chromatography detector is sensitive to compounds with high electron affinity. By measuring the response of the detector as a function of temperature, the electron affinity can be determined.
-
Photoelectron Spectroscopy of Anions: In this technique, a beam of negatively charged ions (anions) is irradiated with photons of a known energy. The kinetic energy of the detached electrons is measured, and this allows for the determination of the electron binding energy, which corresponds to the electron affinity of the neutral molecule.
Computational Protocols: Density Functional Theory (DFT)
DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[5]
-
Functional and Basis Set: A common approach for studying organic molecules is to use the B3LYP functional, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[6] The choice of basis set is also crucial for accuracy; a commonly used basis set for such calculations is 6-31+G**, which includes polarization and diffuse functions to accurately describe the electron distribution.[6]
-
Geometry Optimization: The first step in a DFT calculation is to find the lowest energy structure of the molecule (geometry optimization). This ensures that the calculated electronic properties correspond to the most stable conformation of the molecule.
-
Calculation of Electronic Properties: Once the geometry is optimized, a single-point energy calculation is performed to determine various electronic properties, including the energies of the HOMO and LUMO. From these, the ionization potential and electron affinity can be estimated using Koopmans' theorem, although more accurate methods that account for electron relaxation are also available.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzenethiol [webbook.nist.gov]
- 4. Benzenethiol [webbook.nist.gov]
- 5. growingscience.com [growingscience.com]
- 6. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ftp.atom.uni-frankfurt.de [ftp.atom.uni-frankfurt.de]
Navigating Metabolic Stability: A Comparative Guide to Drugs with the 2-(Trifluoromethyl)phenylthio Moiety
For researchers, scientists, and drug development professionals, optimizing metabolic stability is a critical hurdle in the journey from a promising compound to a viable drug candidate. This guide provides a comprehensive assessment of the metabolic stability of drugs incorporating the 2-(trifluoromethyl)phenylthio moiety. Through a comparative analysis with relevant alternatives, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions in drug design and development.
The 2-(trifluoromethyl)phenylthio group is a structural motif of increasing interest in medicinal chemistry. The trifluoromethyl (CF3) group, a well-established bioisostere for a methyl group, is known to enhance metabolic stability by blocking oxidative metabolism due to the high bond energy of the carbon-fluorine bond. When incorporated into a phenylthio scaffold, it can significantly influence the pharmacokinetic profile of a drug candidate. This guide will delve into the metabolic fate of this moiety, compare it with alternatives, and provide the necessary experimental frameworks for its evaluation.
Comparative Metabolic Stability Analysis
The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. A common strategy to enhance metabolic stability is to introduce fluorine atoms into metabolically labile positions. The 2-(trifluoromethyl)phenylthio moiety leverages this principle.
To illustrate the impact of this moiety, we can draw a comparison with celecoxib, a well-known selective COX-2 inhibitor, and its trifluoromethyl analog, TFM-C, which features the 2-(trifluoromethyl)phenylthio group.
| Parameter | Celecoxib (with p-tolyl group) | TFM-C (with 2-(trifluoromethyl)phenylthio group) | Rationale for Difference |
| Primary Metabolic Pathway | Oxidation of the p-methyl group to a hydroxymethyl and then a carboxylic acid metabolite.[1][2][3] | Predicted to be more resistant to aromatic oxidation due to the electron-withdrawing nature of the CF3 group. The primary metabolism is likely to occur at other sites on the molecule or via oxidation of the sulfur atom. | The C-F bonds of the trifluoromethyl group are significantly stronger than C-H bonds, making them resistant to cleavage by metabolic enzymes like cytochrome P450s.[4] |
| Major Metabolizing Enzyme | Cytochrome P450 2C9 (CYP2C9).[3][4][5] | While specific data for TFM-C is limited, metabolism of thioethers often involves CYP-mediated S-oxidation. CYP3A4 and other CYPs could be involved. | The change in the substituent can alter the compound's affinity for different CYP isozymes. |
| Expected In Vitro Half-life (t½) | Shorter | Longer | Blocking a primary site of metabolism generally leads to a slower rate of clearance and thus a longer half-life.[6][7][8][9][10][11] |
| Expected Intrinsic Clearance (CLint) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver enzymes. Blocking a major metabolic route reduces this value.[12][13] |
Bioisosteric Alternatives and Their Metabolic Implications
The choice of a particular moiety in drug design is often a balance of potency, selectivity, and pharmacokinetic properties. Several alternatives to the 2-(trifluoromethyl)phenylthio group can be considered, each with its own metabolic profile.
| Moiety | Potential Metabolic Advantages | Potential Metabolic Disadvantages |
| p-tolyl (as in Celecoxib) | Well-characterized metabolism. | Susceptible to rapid oxidation, leading to high clearance. |
| p-chlorophenyl | Generally more metabolically stable than an unsubstituted phenyl ring. | Can sometimes lead to the formation of reactive metabolites. |
| Pyridinyl | Can improve solubility and may alter CYP interactions, potentially reducing metabolism.[14] | The nitrogen atom can be a site for oxidation. |
| Pentafluorosulfanyl (SF5) phenyl | The SF5 group is a bioisostere of the trifluoromethyl group and is highly stable, expected to significantly enhance metabolic stability.[1] | Synthetic accessibility can be challenging. |
| Cyclopropyl | Can be more metabolically stable than a phenyl ring by reducing susceptibility to aromatic oxidation. | May not always replicate the necessary electronic or steric properties for target binding. |
Experimental Protocols
Accurate assessment of metabolic stability is crucial. The following are detailed methodologies for key in vitro experiments.
Protocol 1: In Vitro Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.
Materials:
-
Test compound
-
Control compound with known metabolic stability (e.g., verapamil, propranolol)
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound and control compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the compounds by diluting the stock solution in buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Prepare the liver microsome suspension in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension.
-
Add the test compound or control compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile or methanol containing the internal standard. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for clearly communicating complex biological processes and experimental designs.
Caption: Proposed metabolic pathway of a drug containing the 2-(trifluoromethyl)phenylthio moiety.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Conclusion
The 2-(trifluoromethyl)phenylthio moiety represents a valuable tool in the medicinal chemist's arsenal for enhancing metabolic stability. By blocking a common site of oxidative metabolism, it can significantly improve a drug candidate's pharmacokinetic profile. However, a thorough understanding of its potential metabolic pathways, including S-oxidation, and a direct comparison with relevant bioisosteric alternatives are essential for rational drug design. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to assess and optimize the metabolic stability of novel drug candidates containing this promising structural motif.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical and in vitro enzymatic stability of newly synthesized celecoxib lipophilic and hydrophilic amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem-space.com [chem-space.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 10. cresset-group.com [cresset-group.com]
- 11. In Vitro and In Vivo Evaluation of Proniosomes Containing Celecoxib for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. nuvisan.com [nuvisan.com]
- 14. img01.pharmablock.com [img01.pharmablock.com]
Quantitative Analysis of 2-(Trifluoromethyl)benzenethiol in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of reactants, intermediates, and products is paramount for reaction monitoring, yield optimization, and quality control. This guide provides a comparative overview of three common analytical techniques for the quantitative analysis of 2-(Trifluoromethyl)benzenethiol in a reaction mixture: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and quantitative Nuclear Magnetic Resonance spectroscopy (¹⁹F qNMR).
Method Comparison
The choice of analytical method for quantifying this compound depends on several factors, including the required sensitivity, the complexity of the reaction mixture, the availability of instrumentation, and the need for structural confirmation. The following tables summarize the key quantitative performance metrics for each technique.
Table 1: Comparison of Quantitative Performance
| Parameter | HPLC-UV | GC-MS (with Derivatization) | ¹⁹F qNMR |
| Linearity (R²) | ≥ 0.999[1] | ≥ 0.998[2][3] | Excellent (Direct Proportionality) |
| Accuracy (% Recovery) | 95-105%[1] | 80-115%[2][3] | High (often >99%)[4] |
| Precision (%RSD) | < 5%[1] | ≤ 15%[2][3] | < 2%[5] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.1 - 10 ng/mL | ~1-20 mg/mL (on a 300 MHz instrument) |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL | 0.3 - 30 ng/mL | ~1-20 mg/mL (on a 300 MHz instrument) |
Note: The presented data are typical values for aromatic thiols and trifluoromethylated compounds and may vary depending on the specific instrumentation and experimental conditions.
Table 2: Methodological Overview
| Feature | HPLC-UV | GC-MS (with Derivatization) | ¹⁹F qNMR |
| Principle | Separation based on polarity, UV absorbance for detection. | Separation based on volatility, mass-to-charge ratio for detection. | Nuclear spin resonance in a magnetic field. |
| Sample Preparation | Dilution of reaction aliquot, filtration. | Derivatization (e.g., silylation) of reaction aliquot, extraction. | Dilution of reaction aliquot with a deuterated solvent and an internal standard. |
| Analysis Time per Sample | 10 - 30 minutes | 15 - 45 minutes (plus derivatization time) | 5 - 20 minutes |
| Strengths | Robust, widely available, good for routine analysis. | High sensitivity and selectivity, provides structural information. | Non-destructive, requires minimal sample preparation, highly specific for fluorine-containing compounds. |
| Limitations | Moderate sensitivity, potential for co-elution with matrix components. | Derivatization can be time-consuming and introduce variability. | Lower sensitivity compared to MS-based methods. |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine monitoring of the consumption of this compound and the formation of products, provided they have a UV chromophore and are sufficiently resolved from other components in the reaction mixture.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, for pH adjustment)
-
This compound standard
-
Reaction mixture aliquots
Procedure:
-
Sample Preparation:
-
Withdraw a known volume (e.g., 100 µL) of the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the method.
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be used. A typical gradient might start at 30% B and increase to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Integrate the peak area of this compound in the chromatograms of the samples.
-
Determine the concentration of the analyte in the samples by comparing its peak area to the calibration curve.
-
HPLC-UV Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the polar nature of the thiol group, derivatization is often employed to improve the volatility and chromatographic behavior of this compound for GC-MS analysis.[6][7] Silylation is a common derivatization technique for thiols.[6][8]
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (quadrupole or ion trap)
-
Autosampler
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or other suitable solvent
-
Hexane or ethyl acetate (GC grade)
-
This compound standard
-
Reaction mixture aliquots
Procedure:
-
Sample Preparation and Derivatization:
-
Withdraw a known volume (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction if necessary.
-
In a vial, add the reaction aliquot to a solution of BSTFA with 1% TMCS in pyridine (e.g., 100 µL).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
After cooling, dilute the derivatized sample with hexane or ethyl acetate.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.
-
-
Quantification:
-
Prepare a calibration curve using derivatized standards of this compound.
-
Integrate the peak area of the selected ion(s) for the derivatized analyte.
-
Determine the concentration from the calibration curve.
-
GC-MS with Derivatization Workflow
Quantitative ¹⁹F Nuclear Magnetic Resonance Spectroscopy (¹⁹F qNMR)
Given the presence of a trifluoromethyl group, ¹⁹F NMR is a highly specific and powerful tool for the quantitative analysis of this compound. The wide chemical shift range and high sensitivity of the ¹⁹F nucleus minimize signal overlap, making it ideal for complex reaction mixtures.[9][10]
Instrumentation:
-
NMR spectrometer (300 MHz or higher) equipped with a fluorine probe.
Materials:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard containing a fluorine signal that does not overlap with the analyte (e.g., 3,5-Bis(trifluoromethyl)benzoic acid).[11]
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard into a vial.
-
Add a known volume of the reaction mixture to the vial.
-
Add a sufficient amount of deuterated solvent to ensure a homogeneous solution.
-
Transfer the mixture to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the fluorine nuclei (typically 5 times the longest T₁).
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Quantification:
-
Integrate the signals corresponding to the trifluoromethyl group of this compound and the fluorine signal of the internal standard.
-
Calculate the concentration of the analyte using the following equation:
Concentration_analyte = (Integral_analyte / N_analyte) * (N_IS / Integral_IS) * (Moles_IS / Volume_sample)
Where:
-
N = number of fluorine nuclei for the integrated signal
-
IS = Internal Standard
-
-
¹⁹F qNMR Experimental Workflow
Conclusion
The selection of the most appropriate analytical technique for the quantitative analysis of this compound in a reaction mixture is a critical decision that impacts the quality and efficiency of research and development.
-
HPLC-UV is a reliable workhorse for routine analysis, offering good precision and accuracy when analyte concentrations are relatively high and the matrix is not overly complex.
-
GC-MS with derivatization provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification and when structural confirmation is required. However, the additional sample preparation step can be a drawback.
-
¹⁹F qNMR offers a unique advantage due to its high specificity for fluorine-containing compounds, minimal sample preparation, and non-destructive nature. It is an excellent choice for reaction monitoring in complex mixtures where chromatographic separation may be challenging, although its sensitivity is lower than that of MS-based methods.
Ultimately, the optimal method will depend on the specific requirements of the analysis. For many applications, a combination of these techniques may be employed to gain a comprehensive understanding of the reaction progress.
References
- 1. benchchem.com [benchchem.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. escholarship.org [escholarship.org]
- 11. 2024-02-07-new-qnmr-standard-fr - BIPM [bipm.org]
Benchmarking Catalyst Efficiency for C-S Cross-Coupling Reactions with 2-(Trifluoromethyl)benzenethiol
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The formation of carbon-sulfur (C-S) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the resulting aryl thioethers are prevalent structural motifs. The unique electronic properties of the trifluoromethyl group impart significant changes in a molecule's lipophilicity, metabolic stability, and bioavailability. Consequently, the efficient synthesis of (trifluoromethyl)phenyl thioethers using 2-(Trifluoromethyl)benzenethiol is of considerable interest. This guide provides an objective comparison of common catalytic systems for C-S cross-coupling reactions involving this key substrate, supported by experimental data from the literature.
Data Presentation: Catalyst Performance in C-S Coupling Reactions
The efficiency of a catalytic system is dependent on a multitude of factors, including the choice of metal, ligand, base, solvent, and reaction temperature. Below is a summary of quantitative data for various catalyst systems used in C-S cross-coupling reactions, providing a comparative overview of their performance. While direct side-by-side comparisons for this compound are limited in the literature, this table collates data from analogous reactions to provide a representative benchmark.
| Catalyst System (Metal/Ligand) | Reaction Type | Aryl Halide/Triflate Substrate | Thiol Substrate | Reaction Conditions (Solvent, Base, Temp) | Time (h) | Yield (%) |
| Palladium Catalysis | ||||||
| Pd(OAc)₂ / Xantphos | C-S Coupling | 4-Iodotoluene | Thiophenol | DMF, DIPEA, 100 °C | 12 | 95 |
| [Pd(IPr)(μ-Cl)Cl]₂ | C-S Coupling | 4-Chlorotoluene | Cyclohexanethiol | Toluene, LiHMDS, 100 °C | 12 | 89 |
| Pd₂(dba)₃ / BINAP | Buchwald-Hartwig | 1-Bromonaphthalene | 1-Dodecanethiol | Toluene, Cs₂CO₃, 90 °C | 23 | 37 |
| Copper Catalysis | ||||||
| CuBr / 1,10-phenanthroline | Trifluoromethylthiolation | 2-Iodopyridine | (Source of SCF₃) | DMF, 25 °C | 12 | 92[1] |
| [Cu(phen)(PPh₃)₂]NO₃ | C-S Coupling | (E)-1-Iodo-1-octene | 4-Methoxythiophenol | Dioxane, K₃PO₄, 110 °C | 12 | 96[2] |
| Cu(OTf)₂ | Thioetherification | Benzyl alcohol | Thiophenol | DCM, 25 °C | 1 | 96[3] |
| Nickel Catalysis | ||||||
| NiCl₂·DME / 4,7-dimethyl-1,10-phenanthroline | Thioester Transfer | 4-Bromoanisole | Methyl 2-thioacetate | DMF, Zn, MgCl₂, K₃PO₄, 50 °C | 12 | 98 |
| Ni(cod)₂ / DPEphos | C-S Coupling | 2-Methylphenyl triflate | 1-Dodecanethiol | THF, KOAc, 25 °C | 0.5 | 95[4] |
| NiBr₂(dtbbpy) / photoredox | Reductive Coupling | 1-Bromo-4-(trifluoromethyl)benzene | Phthalimido trifluoroethanol | DMAc, Hantzsch ester, Purple LED, 25 °C | 12 | 83[2] |
Note: The table presents data from various sources to illustrate typical efficiencies. Direct comparison should be made with caution as substrates and specific conditions vary.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of catalytic reactions. Below is a generalized experimental protocol for a palladium-catalyzed C-S cross-coupling reaction (Buchwald-Hartwig type), which can be adapted for other catalytic systems with appropriate modifications to the catalyst, ligand, base, and solvent.
General Procedure for Palladium-Catalyzed C-S Cross-Coupling:
-
Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equivalents).
-
Atmosphere Inerting: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir for the specified time (typically 12-24 hours).
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired aryl thioether.[5]
Mandatory Visualization
The selection of an appropriate catalytic system is a critical decision in synthesis planning. The following diagram outlines a logical workflow for choosing a catalyst for C-S cross-coupling reactions based on key experimental considerations.
Caption: Catalyst selection workflow for C-S cross-coupling reactions.
Conclusion
The choice of catalyst for reactions involving this compound is a balance between cost, reaction scope, and conditions.
-
Palladium-based catalysts offer the broadest functional group tolerance and typically operate under the mildest conditions, making them a reliable choice for complex molecules in late-stage synthesis, though the cost can be a significant factor.[6]
-
Copper-catalyzed systems , representing the classic Ullmann-type reaction, are significantly more economical but often necessitate higher reaction temperatures and may have a more limited substrate scope.[7][8] Modern advancements with specific ligands have improved their efficiency under milder conditions.[2]
-
Nickel catalysts have emerged as a powerful, cost-effective alternative, demonstrating high reactivity, especially for less reactive aryl chlorides and triflates.[4] They provide a valuable tool for challenging transformations where palladium or copper systems may be less effective.
Ultimately, the optimal catalyst must be determined empirically for each specific substrate combination. This guide, by presenting comparative data and a logical selection framework, serves as a valuable starting point for researchers and professionals in the field to streamline their synthetic efforts.
References
- 1. Copper-catalyzed trifluoromethyl thiolation--mild and efficient synthesis of trifluoromethyl thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Synthesis of Vinyl Sulfides [organic-chemistry.org]
- 3. Benzyl thioether formation merging copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Nickel-Catalyzed Defluorinative Coupling of Aliphatic Aldehydes with Trifluoromethyl Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
Isomeric Effects on the Biological Activity of Trifluoromethyl-Substituted Benzenethiols: A Comparative Guide
Introduction: The position of a substituent on an aromatic ring can profoundly influence a molecule's biological activity. This phenomenon, known as isomerism, is a critical consideration in drug discovery and development. The trifluoromethyl (CF3) group, in particular, is a valuable substituent in medicinal chemistry due to its strong electron-withdrawing nature and its ability to enhance metabolic stability and lipophilicity. This guide provides a comparative analysis of the predicted biological activities of ortho-, meta-, and para-trifluoromethyl-substituted benzenethiols.
Disclaimer: Direct experimental data comparing the biological activities of these specific isomers is limited in publicly available literature. The quantitative data presented in this guide is therefore illustrative, based on established structure-activity relationship (SAR) principles for substituted phenols and thiophenols, and is intended to guide future experimental design.
Comparative Biological Activity: An Illustrative Overview
The biological activities of trifluoromethyl-substituted benzenethiol isomers are predicted to vary based on the position of the CF3 group relative to the thiol (-SH) group. The following table summarizes these predicted activities.
| Isomer | Structure | Antioxidant Activity (DPPH Assay IC50, µM) | Cytotoxicity (MTT Assay IC50, µM vs. HeLa cells) | Enzyme Inhibition (MMP-9 IC50, µM) |
| Ortho- (2-Trifluoromethyl-benzenethiol) | ![]() | 45.8 | 32.5 | 15.2 |
| Meta- (3-Trifluoromethyl-benzenethiol) | ![]() | 62.1 | 55.7 | 28.9 |
| Para- (4-Trifluoromethyl-benzenethiol) | ![]() | 38.5 | 25.1 | 10.8 |
Rationale for Illustrative Data:
-
Antioxidant Activity: For phenolic and thiophenolic compounds, the para-position often exhibits the highest activity. This is because the substituent can effectively stabilize the resulting radical through resonance after the thiol proton is donated. The ortho-position is often slightly less active, while the meta-position typically shows the lowest activity as it cannot directly participate in resonance stabilization of the radical on the sulfur atom.
-
Cytotoxicity and Enzyme Inhibition: The lipophilicity and electronic effects of the CF3 group influence how the molecule interacts with cell membranes and enzyme active sites. The para-isomer, often having a more linear and less sterically hindered profile for target interaction, is predicted to be the most potent. The ortho-isomer may experience steric hindrance from the bulky CF3 group being adjacent to the reactive thiol group, potentially reducing its activity compared to the para-isomer. The meta-isomer is predicted to be the least active.
Signaling Pathway: NF-κB in Inflammation
Trifluoromethyl-substituted benzenethiols, as antioxidants, may influence inflammatory pathways that are modulated by reactive oxygen species (ROS). The Nuclear Factor-kappa B (NF-κB) signaling pathway is a primary regulator of inflammation.[1] ROS can act as signaling molecules that activate this pathway.[2] The diagram below illustrates the canonical NF-κB activation pathway.
References
Safety Operating Guide
Proper Disposal of 2-(Trifluoromethyl)benzenethiol: A Guide for Laboratory Professionals
For immediate reference, 2-(Trifluoromethyl)benzenethiol and materials contaminated with it must be disposed of as hazardous waste through an approved waste disposal plant.[1][2] Do not dispose of this chemical down the drain or as regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound (CAS RN: 13333-97-6), a compound also known as 2-(Trifluoromethyl)thiophenol or 2-Mercaptobenzotrifluoride.[1] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment.
Hazard Profile
This compound is classified as a hazardous substance with the following primary concerns:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3]
-
Irritation: Causes skin and serious eye irritation.[3][4][5] It may also cause respiratory irritation.[4][5]
-
Flammability: It is a combustible liquid.
A summary of key hazard and safety information is provided in the table below.
| Hazard Category | GHS Classification | Precautionary Statement Code |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | P301+P310, P302+P352+P312, P304+P340+P311 |
| Skin Corrosion/Irritation | Category 2 | P264, P280, P302+P352 |
| Serious Eye Damage/Eye Irritation | Category 2A | P280, P305+P351+P338 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | P261, P271 |
| Physical Hazards | Combustible liquid | P210 |
This table summarizes data from multiple safety data sheets. For complete information, always refer to the specific SDS provided by your chemical supplier.
Disposal Protocol: A Step-by-Step Guide
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant" (P501).[1] The following steps provide a detailed operational workflow for managing this process.
1. Waste Segregation and Collection:
-
Dedicated Waste Container: Collect all waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a dedicated, clearly labeled hazardous waste container.
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.
-
Container Integrity: Use a chemically resistant container with a secure, tight-fitting lid to prevent leaks and the escape of vapors.
2. Labeling:
-
Clear Identification: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Hazard Symbols: Affix appropriate GHS pictograms for toxicity, irritation, and any other applicable hazards.
3. Storage:
-
Designated Area: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment tray to prevent the spread of material in case of a leak.
-
Incompatible Materials: Ensure the storage area is away from incompatible chemicals, heat sources, and open flames.
4. Arranging for Disposal:
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide Information: Be prepared to provide the full chemical name, CAS number (13333-97-6), and an estimate of the quantity of waste.
-
Follow Institutional Procedures: Adhere to all institutional and local regulations regarding hazardous waste pickup and documentation.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, this should be done by trained emergency responders.
-
Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.[4]
-
Containment and Cleanup:
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain and absorb the chemical.
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
-
Decontamination: Thoroughly clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 2-(Trifluoromethyl)benzenethiol
Essential Safety and Handling Guide for 2-(Trifluoromethyl)benzenethiol
For researchers, scientists, and drug development professionals, the safe handling of reactive and hazardous chemicals is paramount. This document provides critical safety and logistical information for the proper management of this compound, a compound that requires careful handling due to its potential health hazards and strong, unpleasant odor.
Chemical Profile and Hazards
This compound is a combustible liquid that is harmful if swallowed and can cause significant skin, eye, and respiratory irritation.[1][2][3] It is characterized by a powerful stench, a common trait of thiol compounds.[3][4] Adherence to stringent safety protocols is essential to minimize exposure and prevent adverse effects.
Hazard Identification and Classification
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation[1][2] |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed[1] |
| Combustible Liquid | GHS02 (as per some suppliers for similar chemicals) | Warning | H226: Flammable liquid and vapor (classification may vary)[5] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to ensure safety when handling this compound.
| PPE Category | Specification | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | Essential for mitigating vapor inhalation and controlling the strong odor.[6][7] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Protects against chemical splashes and aerosols.[2][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended. | Prevents direct skin contact with the chemical.[6][7] |
| Skin and Body Protection | Flame-resistant lab coat. | Protects against splashes and prevents contamination of personal clothing.[6] |
| Respiratory Protection | Type ABEK (EN14387) respirator filter or equivalent. | Required if working outside of a fume hood or if exposure limits are exceeded.[2] |
Operational and Handling Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Preparation
-
Verify Engineering Controls : Ensure a certified chemical fume hood is operational. Confirm that a safety shower and eyewash station are readily accessible.[6]
-
Prepare Workspace : All necessary glassware and equipment should be prepared and placed within the fume hood.
-
Waste Containers : Have designated and clearly labeled waste containers for both liquid and solid chemical waste ready within the fume hood.[6]
-
Decontamination Solution : Prepare a bleach solution (e.g., a 1:1 mixture of commercial bleach and water) for the decontamination of glassware and spills.[7]
Handling Procedure
-
Don PPE : Put on all required personal protective equipment before entering the handling area.
-
Equilibration : Allow the chemical container to equilibrate to room temperature before opening to prevent moisture condensation.[6]
-
Inert Atmosphere : To minimize air exposure and potential oxidation, consider handling the compound under an inert gas atmosphere (e.g., nitrogen or argon).[6]
-
Transfers : Use a syringe or cannula for liquid transfers to minimize the release of its strong odor.[7]
Post-Handling
-
Decontamination : All glassware and equipment that came into contact with the thiol should be rinsed and submerged in the prepared bleach solution within the fume hood to oxidize any residual chemical.[4] A soaking time of at least 14-24 hours may be necessary for complete neutralization.[4][7]
-
Doffing PPE : Remove PPE in a manner that avoids cross-contamination. Disposable gloves should be removed and placed in the designated solid waste container.
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
| Spill | For small spills, use an absorbent material to contain the spill. All cleanup materials should be placed in a sealed, labeled hazardous waste container. For larger spills, evacuate the area and contact the designated emergency response team.[4] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Liquid Waste : Collect all liquid waste containing the thiol in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.[6]
-
Solid Waste : Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag and then into a designated solid hazardous waste container.[6]
-
Waste Disposal : All chemical waste must be disposed of through a licensed hazardous waste contractor, following all institutional and governmental regulations.[6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C7H5F3S | CID 2777889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 96 13333-97-6 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



